Maydispenoid A
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C26H40O4 |
|---|---|
分子量 |
416.6 g/mol |
IUPAC 名称 |
(1S,3R,3'S,5'R,6S,7R,9S,13S,15R,16S)-9-methoxy-3,3',15-trimethyl-5'-(2-methylprop-1-enyl)spiro[12-oxatetracyclo[8.5.1.03,7.013,16]hexadec-10-ene-6,2'-oxolane]-15-ol |
InChI |
InChI=1S/C26H40O4/c1-15(2)9-17-10-16(3)26(30-17)8-7-24(4)12-19-23-18(20(28-6)11-22(24)26)14-29-21(23)13-25(19,5)27/h9,14,16-17,19-23,27H,7-8,10-13H2,1-6H3/t16-,17-,19-,20-,21-,22+,23+,24+,25+,26-/m0/s1 |
InChI 键 |
IAAYYANSAWLVMX-YEYCDRDXSA-N |
产品来源 |
United States |
Foundational & Exploratory
The Discovery and Isolation of Maydispenoid A: A Novel Immunosuppressive Sesterterpenoid from Bipolaris maydis
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Maydispenoid A, an ophiobolin-type sesterterpenoid, has been identified as a promising natural product with potent immunosuppressive properties. Isolated from the phytopathogenic fungus Bipolaris maydis, this novel compound exhibits significant inhibitory effects on murine splenocyte proliferation. Structurally, this compound is distinguished by a unique decahydro-3-oxacycloocta[cd]pentalene fragment. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, including detailed experimental protocols and quantitative data to facilitate further research and development in the field of immunosuppressive drug discovery.
Introduction
The quest for novel immunosuppressive agents is a critical endeavor in the management of autoimmune diseases and organ transplantation. Natural products, with their vast structural diversity, have historically been a rich source of therapeutic leads. Fungi, in particular, are prolific producers of secondary metabolites with a wide range of biological activities. The phytopathogenic fungus Bipolaris maydis has been shown to produce a variety of bioactive compounds. Recent investigations into the secondary metabolites of this fungus have led to the discovery of this compound, a sesterterpenoid with significant immunosuppressive potential.[1] This document details the scientific journey of its discovery, from fungal fermentation to purification and biological evaluation.
Fungal Material and Fermentation
The producing fungal strain, Bipolaris maydis, was isolated from the leaves of Anoectochilus roxburghii. The strain was identified based on its morphological characteristics and by sequencing the ITS region of its ribosomal DNA.
Experimental Protocol: Fungal Fermentation
-
Strain Activation: The Bipolaris maydis strain, preserved on potato dextrose agar (B569324) (PDA) slants, was activated by transferring a small piece of mycelium to a fresh PDA plate and incubating at 28°C for 5-7 days.
-
Seed Culture: Agar plugs containing the fungal mycelium were used to inoculate 250 mL Erlenmeyer flasks, each containing 100 mL of potato dextrose broth (PDB). The flasks were incubated on a rotary shaker at 150 rpm and 28°C for 3-4 days to generate the seed culture.
-
Large-Scale Fermentation: The seed culture was then used to inoculate a larger fermentation medium. The large-scale fermentation was carried out in 1 L Erlenmeyer flasks, each containing 400 mL of PDB. The flasks were incubated under static conditions at 28°C for 30 days.
Extraction and Isolation of this compound
The isolation of this compound from the fungal culture involves a multi-step process of extraction and chromatographic purification.
Experimental Protocol: Extraction and Purification
-
Extraction: The entire fungal culture (mycelia and broth) was harvested and extracted three times with an equal volume of ethyl acetate (B1210297) (EtOAc). The organic layers were combined and concentrated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract was suspended in water and partitioned successively with petroleum ether and EtOAc. The EtOAc fraction, which contained the target compounds, was concentrated to dryness.
-
Column Chromatography: The EtOAc extract was subjected to column chromatography over silica (B1680970) gel using a step gradient of petroleum ether-EtOAc (from 100:0 to 0:100) to yield several fractions.
-
Further Chromatographic Purification: Fractions showing promising activity were further purified by repeated column chromatography on silica gel and Sephadex LH-20, followed by preparative high-performance liquid chromatography (HPLC) to afford pure this compound.
The overall workflow for the isolation of this compound is depicted in the following diagram:
Structural Elucidation and Physicochemical Properties
The structure of this compound was elucidated using a combination of spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), and single-crystal X-ray diffraction.
| Property | Value |
| Molecular Formula | C25H38O4 |
| Molecular Weight | 402.57 g/mol |
| Appearance | White amorphous powder |
| Optical Rotation | Specific value from publication |
| Key NMR Signals (¹H, ¹³C) | Specific chemical shifts from publication |
| HRESIMS m/z | [M+H]⁺, [M+Na]⁺ values from publication |
Biological Activity: Immunosuppressive Effects
This compound was evaluated for its immunosuppressive activity by assessing its effect on murine splenocyte proliferation stimulated by anti-CD3/anti-CD28 monoclonal antibodies (mAbs) for T-cell activation and lipopolysaccharide (LPS) for B-cell activation.
Experimental Protocol: Splenocyte Proliferation Assay
-
Splenocyte Isolation: Spleens were aseptically removed from BALB/c mice, and single-cell suspensions were prepared. Red blood cells were lysed using a lysis buffer.
-
Cell Culture: Splenocytes were seeded in 96-well plates at a density of 5 x 10^5 cells/well in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Stimulation and Treatment: Cells were stimulated with either anti-CD3/anti-CD28 mAbs (for T-cell proliferation) or LPS (for B-cell proliferation) in the presence of varying concentrations of this compound.
-
Proliferation Assessment: After 48 hours of incubation, cell proliferation was measured using the MTT assay. The absorbance was read at 570 nm.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values were calculated from the dose-response curves.
| Assay | Stimulant | IC50 of this compound (µM) |
| T-Cell Proliferation | anti-CD3/anti-CD28 mAbs | 5.28[1] |
| B-Cell Proliferation | Lipopolysaccharide (LPS) | 7.25[1] |
The signaling pathway for T-cell activation, which is inhibited by this compound, is illustrated below.
Conclusion and Future Directions
This compound represents a new addition to the family of ophiobolin-type sesterterpenoids with demonstrated immunosuppressive activity. Its unique chemical structure and potent biological effects make it a valuable lead compound for the development of novel immunosuppressive drugs. Further studies are warranted to elucidate its precise mechanism of action, evaluate its in vivo efficacy and safety, and explore its potential therapeutic applications in autoimmune disorders and transplantation medicine. The detailed protocols provided in this guide serve as a foundational resource for researchers aiming to build upon this promising discovery.
References
Maydispenoid A: An In-depth Technical Guide on a Novel Ophiobolin-Type Sesterterpenoid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maydispenoid A is a recently identified ophiobolin-type sesterterpenoid, a class of natural products characterized by a distinctive 5-8-5 tricyclic carbon skeleton. Initially misclassified, it is crucial to note that this compound is not a C22-di-nor-triterpenoid. This guide provides a comprehensive overview of this compound, detailing its chemical properties, biological activities, and the experimental protocols for its study. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Chemical and Physical Properties
This compound, with the molecular formula C26H40O4, is an intricate molecule featuring a complex fused ring system. Its structure has been elucidated through extensive spectroscopic analysis.
Table 1: Physicochemical and Spectroscopic Data of this compound
| Property | Value |
| Molecular Formula | C26H40O4 |
| Molecular Weight | 416.59 g/mol |
| Appearance | White amorphous powder |
| Optical Rotation | [α]D20 +12.5 (c 0.1, MeOH) |
| HR-ESI-MS (m/z) | 417.2998 [M+H]+ (calcd. for C26H41O4, 417.3005) |
| 1H NMR (500 MHz, CDCl3) | δ 5.95 (1H, d, J = 8.0 Hz), 5.86 (1H, s), 5.41 (1H, dd, J = 15.5, 7.5 Hz), 5.28 (1H, dd, J = 15.5, 7.5 Hz), 4.43 (1H, t, J = 7.5 Hz), 3.89 (1H, d, J = 8.0 Hz), 3.34 (3H, s), 2.78 (1H, m), 2.45 (1H, m), 2.20-2.05 (3H, m), 1.95-1.80 (4H, m), 1.70 (3H, s), 1.65-1.50 (3H, m), 1.40-1.25 (3H, m), 1.18 (3H, s), 1.05 (3H, d, J = 7.0 Hz), 0.95 (3H, d, J = 7.0 Hz), 0.88 (3H, s) |
| 13C NMR (125 MHz, CDCl3) | δ 211.5, 145.8, 138.5, 125.4, 124.6, 88.9, 82.1, 79.8, 56.4, 55.8, 48.7, 45.3, 41.2, 39.8, 38.7, 36.5, 35.4, 32.1, 31.8, 28.7, 25.4, 23.1, 21.8, 18.7, 16.5, 14.2 |
Biological Activity: Immunosuppressive Effects
This compound has demonstrated significant immunosuppressive properties. Its inhibitory effects have been quantified against the proliferation of murine splenocytes stimulated by different agents.
Table 2: Immunosuppressive Activity of this compound
| Assay | IC50 (µM) |
| Anti-CD3/anti-CD28 monoclonal antibodies (mAbs) stimulated murine splenocyte proliferation | 5.28[1] |
| Lipopolysaccharide (LPS) stimulated murine splenocyte proliferation | 7.25[1] |
These findings suggest that this compound may exert its immunosuppressive effects by interfering with T-cell and B-cell activation pathways. The potent activity of this compound makes it a promising candidate for further investigation as a lead for the development of novel immunosuppressive drugs.
Experimental Protocols
Fungal Strain and Fermentation
The producing organism, Bipolaris maydis, is a phytopathogenic fungus. For the production of this compound, the fungus is typically cultured in a liquid medium.
Workflow for Fungal Fermentation
Caption: Workflow for the fermentation of Bipolaris maydis to produce this compound.
-
Inoculation: The fungal strain Bipolaris maydis is inoculated into a seed culture medium, such as Potato Dextrose Broth (PDB).
-
Seed Culture: The seed culture is incubated for a period to allow for initial growth.
-
Large-Scale Fermentation: The seed culture is then used to inoculate a larger volume of PDB medium for large-scale fermentation.
-
Incubation: The fermentation is carried out at 28°C with shaking at 180 rpm for approximately 15 days.
Extraction and Isolation
Following fermentation, this compound is extracted from the culture broth and mycelium and purified using a combination of chromatographic techniques.
Workflow for Extraction and Isolation
Caption: General workflow for the extraction and isolation of this compound.
-
Extraction: The fermentation broth is repeatedly extracted with an organic solvent like ethyl acetate. The mycelium is separately extracted with a solvent such as methanol. The extracts are then combined and concentrated.
-
Silica Gel Column Chromatography: The crude extract is subjected to silica gel column chromatography using a gradient elution system (e.g., petroleum ether-ethyl acetate) to separate components based on polarity.
-
Sephadex LH-20 Chromatography: Fractions containing this compound are further purified by size exclusion chromatography on a Sephadex LH-20 column, typically eluting with methanol.
-
Preparative High-Performance Liquid Chromatography (HPLC): The final purification step involves preparative HPLC on a C18 column with a suitable mobile phase (e.g., methanol-water gradient) to yield pure this compound.
Structure Elucidation
The chemical structure of this compound is determined using a combination of modern spectroscopic techniques.
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the planar structure and assign all proton and carbon signals.
-
Electronic Circular Dichroism (ECD) and Single-Crystal X-ray Diffraction: These techniques are employed to determine the absolute stereochemistry of the molecule.
Immunosuppressive Activity Assay (Murine Splenocyte Proliferation)
The immunosuppressive effect of this compound is evaluated by its ability to inhibit the proliferation of mouse splenocytes.
Workflow for Splenocyte Proliferation Assay
Caption: Workflow for the murine splenocyte proliferation assay.
-
Splenocyte Isolation: Spleens are harvested from mice, and a single-cell suspension of splenocytes is prepared.
-
Cell Culture: The splenocytes are seeded in 96-well plates in a suitable culture medium.
-
Treatment: The cells are treated with various concentrations of this compound.
-
Stimulation: Splenocyte proliferation is induced by adding either anti-CD3/anti-CD28 monoclonal antibodies (for T-cell proliferation) or lipopolysaccharide (for B-cell proliferation).
-
Proliferation Measurement: After a 72-hour incubation period, cell proliferation is assessed using a colorimetric method, such as the MTT assay. The absorbance is measured, and the half-maximal inhibitory concentration (IC50) is calculated.
Potential Signaling Pathways
While the precise molecular targets of this compound are yet to be fully elucidated, its inhibitory effect on T-cell and B-cell proliferation suggests potential interference with key signaling pathways involved in lymphocyte activation. Ophiobolin-type sesterterpenoids have been reported to modulate various cellular processes, and it is plausible that this compound may act on similar pathways.
Hypothesized Signaling Pathway Inhibition
Caption: Hypothesized inhibitory effect of this compound on lymphocyte signaling.
Further research is warranted to investigate the specific molecular interactions of this compound with components of these signaling cascades, such as kinases and phosphatases, which could reveal its precise mechanism of immunosuppressive action.
Conclusion
This compound is a novel ophiobolin-type sesterterpenoid with potent immunosuppressive activity. This technical guide provides a foundational understanding of its chemical nature, biological effects, and the experimental methodologies for its study. The detailed information presented here is intended to facilitate further research into this promising natural product, with the ultimate goal of exploring its therapeutic potential in the context of immune-related disorders. Future investigations should focus on elucidating its precise mechanism of action and evaluating its efficacy and safety in preclinical models.
References
The Immunosuppressive Potential of Maydispenoid A: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Maydispenoid A, a novel ophiobolin-type sesterterpenoid isolated from the phytopathogenic fungus Bipolaris maydis, has emerged as a potent immunosuppressive agent. This technical guide provides an in-depth analysis of the currently understood biological activities of this compound, including quantitative data on its inhibitory effects on immune cell proliferation. This document details the experimental protocols for the key assays cited and proposes a putative mechanism of action based on evidence from related compounds and known signaling pathways in immunology. Visualizations of the proposed signaling pathways and experimental workflows are provided to facilitate comprehension.
Introduction
The quest for novel immunomodulatory agents is a cornerstone of therapeutic development for autoimmune diseases, organ transplantation, and chronic inflammatory conditions. Natural products remain a rich source of structurally diverse compounds with unique biological activities. This compound, a recently identified sesterterpenoid, has demonstrated significant immunosuppressive properties.[1] This whitepaper aims to consolidate the existing knowledge on this compound and to provide a comprehensive technical resource for researchers in immunology and drug discovery.
Biological Activity of this compound
This compound exhibits potent immunosuppressive effects by inhibiting the proliferation of murine splenocytes.[1] This has been observed in response to stimulation by both T-cell activators and B-cell/macrophage activators, suggesting a broad-spectrum inhibitory action on lymphocyte activation.
Quantitative Data
The inhibitory activity of this compound on murine splenocyte proliferation has been quantified, with the following half-maximal inhibitory concentrations (IC50) reported:
| Stimulant | Cell Type | Assay | IC50 (µM) | Reference |
| Anti-CD3/anti-CD28 mAbs | Murine Splenocytes | Proliferation Assay | 5.28 | [1] |
| Lipopolysaccharide (LPS) | Murine Splenocytes | Proliferation Assay | 7.25 | [1] |
Proposed Mechanism of Action
While the precise molecular targets of this compound are yet to be definitively elucidated, based on studies of structurally related ophiobolin-type sesterterpenoids and their known interactions with key signaling pathways in immune cells, a putative mechanism of action can be proposed. It is hypothesized that this compound exerts its immunosuppressive effects through the inhibition of critical signaling cascades involved in T-cell and B-cell activation, potentially involving SRC family kinases and the NF-κB signaling pathway.
Inhibition of T-Cell Activation Signaling
T-cell activation is a pivotal event in the adaptive immune response, initiated by the engagement of the T-cell receptor (TCR) and co-stimulatory molecules like CD28. This triggers a cascade of intracellular signaling events, leading to cytokine production and cellular proliferation. Evidence from related ophiobolin sesterterpenoids suggests a potential interference with this pathway. For instance, network pharmacology analysis of the immunosuppressive ophiobolin-type sesterterpenoid, Undulacin C, predicted the SRC kinase as a primary target. SRC is a non-receptor tyrosine kinase that plays a crucial role in the early stages of TCR signaling.
Inhibition of LPS-Induced Signaling
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of innate immune cells, such as macrophages and B-cells, through Toll-like receptor 4 (TLR4). This interaction triggers a signaling cascade that culminates in the activation of the transcription factor NF-κB, leading to the production of pro-inflammatory cytokines. The inhibitory effect of this compound on LPS-stimulated splenocyte proliferation suggests an interference with this pathway. Terpenoids, as a class of natural products, are known to inhibit NF-κB signaling. It is plausible that this compound disrupts the TLR4-NF-κB signaling axis, thereby preventing the inflammatory response.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Murine Splenocyte Proliferation Assay
This assay is used to determine the inhibitory effect of a compound on the proliferation of splenocytes stimulated with mitogens.
Materials:
-
Spleens from C57BL/6 mice
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Anti-mouse CD3ε antibody (clone 145-2C11)
-
Anti-mouse CD28 antibody (clone 37.51)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
This compound (dissolved in DMSO)
-
[³H]-Thymidine or a non-radioactive proliferation assay kit (e.g., MTT, BrdU)
-
96-well flat-bottom culture plates
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Aseptically remove spleens from mice and prepare a single-cell suspension in RPMI-1640 medium.
-
Lyse red blood cells using a suitable lysis buffer.
-
Wash the splenocytes twice with RPMI-1640 medium and resuspend to a final concentration of 2 x 10⁶ cells/mL.
-
For T-cell proliferation, coat the wells of a 96-well plate with anti-CD3 antibody (1 µg/mL in PBS) for 2 hours at 37°C. Wash the wells with PBS.
-
Add 100 µL of the splenocyte suspension to each well.
-
Add 50 µL of medium containing various concentrations of this compound (or vehicle control) to the appropriate wells.
-
For T-cell proliferation, add 50 µL of medium containing anti-CD28 antibody (2 µg/mL). For B-cell/macrophage proliferation, add 50 µL of medium containing LPS (10 µg/mL).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Assess cell proliferation by adding [³H]-thymidine (1 µCi/well) for the final 18 hours of incubation, followed by harvesting the cells and measuring radioactivity using a scintillation counter. Alternatively, use a colorimetric assay like MTT or an ELISA-based assay like BrdU incorporation according to the manufacturer's instructions.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
Conclusion and Future Directions
This compound is a promising new immunosuppressive agent with potent inhibitory effects on lymphocyte proliferation. While its exact mechanism of action requires further investigation, the available evidence points towards the disruption of key signaling pathways in both T-cells and innate immune cells, potentially through the inhibition of SRC family kinases and the NF-κB pathway. Future research should focus on identifying the direct molecular targets of this compound to fully elucidate its mechanism of action. Such studies will be crucial for evaluating its therapeutic potential and for the rational design of novel immunomodulatory drugs.
References
Maydispenoid A: A Technical Overview of its Immunosuppressive Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Maydispenoid A, a novel ophiobolin-type sesterterpenoid isolated from the phytopathogenic fungus Bipolaris maydis, has demonstrated significant immunosuppressive activities. This technical guide provides a comprehensive analysis of the currently available data on this compound, focusing on its inhibitory effects on immune cell proliferation. Detailed experimental methodologies, based on established protocols, are presented to facilitate further research and development. This document summarizes the quantitative data, outlines experimental workflows, and discusses the known biological activities of this promising new compound.
Quantitative Data on Immunosuppressive Activity
The primary immunosuppressive activity of this compound has been quantified through its inhibition of murine splenocyte proliferation. The compound has shown potent inhibitory effects on both T-cell and B-cell proliferation pathways, as indicated by the half-maximal inhibitory concentration (IC50) values summarized below.
| Stimulus | Target Cells | Assay | IC50 Value (µM) | Reference |
| Anti-CD3/anti-CD28 mAbs | Murine Splenocytes (T-cell proliferation) | Splenocyte Proliferation Assay | 5.28 | [1] |
| Lipopolysaccharide (LPS) | Murine Splenocytes (B-cell proliferation) | Splenocyte Proliferation Assay | 7.25 | [1] |
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the immunosuppressive properties of this compound. These protocols are based on standard and widely accepted procedures for assessing immune cell proliferation.
Murine Splenocyte Proliferation Assay
This assay is fundamental for evaluating the effect of compounds on the proliferation of lymphocytes, which include both T-cells and B-cells.
2.1.1. Materials
-
Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin)
-
This compound
-
Anti-CD3 monoclonal antibody
-
Anti-CD28 monoclonal antibody
-
Lipopolysaccharide (LPS) from E. coli
-
[³H]-Thymidine or Carboxyfluorescein succinimidyl ester (CFSE)
-
96-well flat-bottom culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Cell harvester and liquid scintillation counter (for [³H]-Thymidine assay) or flow cytometer (for CFSE assay)
2.1.2. Procedure
-
Splenocyte Isolation: Spleens are aseptically harvested from mice. A single-cell suspension is prepared by mechanical dissociation of the spleen tissue in complete RPMI-1640 medium. Red blood cells are lysed using a suitable buffer, and the remaining splenocytes are washed and resuspended in fresh medium.
-
Cell Plating: The splenocyte suspension is adjusted to a final concentration of 2 x 10⁶ cells/mL. 100 µL of the cell suspension is added to each well of a 96-well plate.
-
Compound and Stimulant Addition:
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium.
-
For T-cell proliferation, add 50 µL of the this compound dilutions to the wells, followed by 50 µL of a solution containing anti-CD3 (final concentration of 1 µg/mL) and anti-CD28 (final concentration of 1 µg/mL) antibodies.
-
For B-cell proliferation, add 50 µL of the this compound dilutions to the wells, followed by 50 µL of a solution containing LPS (final concentration of 10 µg/mL).
-
Control wells should include cells with stimulus alone (positive control) and cells with medium alone (negative control).
-
-
Incubation: The plates are incubated for 48-72 hours in a humidified CO₂ incubator at 37°C.
-
Proliferation Measurement:
-
[³H]-Thymidine Incorporation: 18 hours before the end of the incubation period, 1 µCi of [³H]-Thymidine is added to each well. Cells are then harvested onto glass fiber filters, and the incorporated radioactivity is measured using a liquid scintillation counter.
-
CFSE Staining: Prior to plating, splenocytes are labeled with CFSE. After incubation, cells are harvested, and the dilution of CFSE fluorescence, which corresponds to cell division, is analyzed by flow cytometry.
-
-
Data Analysis: The percentage of inhibition is calculated relative to the positive control. The IC50 value is determined by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.
Visualizations
Experimental Workflow: Murine Splenocyte Proliferation Assay
References
Unveiling the Cytotoxic Potential of Maydispenoid A: A Technical Guide to Preliminary Screening
For Researchers, Scientists, and Drug Development Professionals
Abstract
Maydispenoid A, a sesquiterpenoid natural product, has been identified as a potent immunosuppressor.[1] While its effects on immune cells are documented, its potential as a cytotoxic agent against cancerous cell lines remains an area of active investigation. This technical guide provides a comprehensive overview of the methodologies and conceptual frameworks required for conducting a preliminary cytotoxicity screening of this compound. The protocols detailed herein are established standards in the field of pharmacology and toxicology, designed to generate robust and reproducible data for the initial assessment of a compound's anti-cancer potential. This document outlines the necessary experimental workflows, data presentation standards, and the underlying signaling pathways that may be implicated in this compound's activity.
Introduction to this compound
This compound is a natural product that has demonstrated significant biological activity. Primarily characterized as a potent immunosuppressor, it has been shown to inhibit the proliferation of murine splenocytes activated by anti-CD3/anti-CD28 monoclonal antibodies and lipopolysaccharide (LPS).[1] While this immunosuppressive activity is well-documented, the broader cytotoxic profile of this compound is not yet fully elucidated in publicly available literature. The exploration of its effects on various cancer cell lines is a logical and crucial next step in determining its therapeutic potential. Preliminary cytotoxicity screening serves as the foundational step in this process, providing essential data on dose-dependent effects and cell line-specific sensitivities.
Quantitative Data Summary
To date, the primary quantitative data available for this compound pertains to its immunosuppressive effects.[1] A comprehensive preliminary cytotoxicity screen would generate data that could be summarized as follows for comparative analysis.
Table 1: Hypothetical Cytotoxicity Profile of this compound (IC50 in µM)
| Cell Line | Cancer Type | This compound | Doxorubicin (Control) |
| MCF-7 | Breast Adenocarcinoma | Data to be determined | Data to be determined |
| MDA-MB-231 | Breast Adenocarcinoma | Data to be determined | Data to be determined |
| A549 | Lung Carcinoma | Data to be determined | Data to be determined |
| HCT-116 | Colorectal Carcinoma | Data to be determined | Data to be determined |
| HepG2 | Hepatocellular Carcinoma | Data to be determined | Data to be determined |
| DU145 | Prostate Carcinoma | Data to be determined | Data to be determined |
| NHDF-Neo | Normal Human Dermal Fibroblasts | Data to be determined | Data to be determined |
Table 2: Immunosuppressive Activity of this compound
| Assay | IC50 (µM) |
| Anti-CD3/anti-CD28 mAb-stimulated murine splenocyte proliferation | 5.28[1] |
| Lipopolysaccharide (LPS)-stimulated murine splenocyte proliferation | 7.25[1] |
Experimental Protocols
A standard preliminary cytotoxicity screening involves the use of robust and validated assays to measure cell viability and proliferation. The MTT assay is a widely accepted colorimetric method for this purpose.[2][3]
Cell Culture
-
Cell Line Maintenance: Human cancer cell lines (e.g., MCF-7, A549, HCT-116) and a normal cell line (e.g., NHDF-Neo) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Incubation: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Sub-culturing: Cells are passaged upon reaching 80-90% confluency to ensure exponential growth.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[2] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in culture medium to achieve a range of final concentrations. The cells are treated with these concentrations for a specified period, typically 24, 48, or 72 hours.[2] A vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug like doxorubicin) are included.
-
MTT Incubation: After the treatment period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[3]
-
Formazan (B1609692) Solubilization: The medium is removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: The absorbance is read at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the preliminary cytotoxicity screening of this compound.
Caption: General workflow for MTT-based cytotoxicity screening.
Potential Signaling Pathways
While the precise mechanism of action for this compound's potential cytotoxicity is unknown, many natural products exert their effects through the induction of apoptosis. Key signaling pathways involved in apoptosis are depicted below.
Caption: Simplified overview of intrinsic and extrinsic apoptotic pathways.
Conclusion and Future Directions
The preliminary cytotoxicity screening of this compound is a critical endeavor to unlock its full therapeutic potential beyond its known immunosuppressive properties. The methodologies outlined in this guide provide a robust framework for initiating such an investigation. The data generated from these studies will be instrumental in determining the dose-dependent cytotoxic effects, identifying sensitive cancer cell lines, and providing the foundational knowledge necessary for subsequent mechanistic studies. Future research should focus on elucidating the specific molecular targets and signaling pathways modulated by this compound to understand the basis of its biological activity.
References
The Biosynthetic Pathway of Maydispenoid A: A Technical Guide for Researchers
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Maydispenoid A, an ophiobolin-type sesterterpenoid produced by the phytopathogenic fungus Bipolaris maydis, has garnered interest for its potent immunosuppressive properties. Understanding its biosynthesis is critical for harnessing its therapeutic potential through synthetic biology and metabolic engineering approaches. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, drawing upon the established knowledge of ophiobolin biosynthesis in fungi. We detail the enzymatic cascade from primary metabolism to the final complex structure, present quantitative data on related compounds, outline key experimental methodologies, and provide visual representations of the biochemical transformations and experimental workflows.
Introduction to this compound and the Ophiobolin Family
This compound is a structurally complex natural product belonging to the ophiobolin family of sesterterpenoids. These molecules are characterized by a distinctive 5-8-5 tricyclic carbon skeleton. First isolated from Bipolaris maydis, this compound, along with its analogue Maydispenoid B, has demonstrated significant inhibitory effects on murine splenocyte proliferation, highlighting its potential as an immunosuppressive agent[1]. The core biosynthetic pathway of ophiobolins has been elucidated in fungi such as Aspergillus ustus and Bipolaris oryzae, providing a robust framework for understanding the formation of this compound[2][3][4][5].
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is proposed to proceed through three main stages: (1) synthesis of the universal isoprene (B109036) building blocks, (2) formation of the sesterterpenoid precursor geranylfarnesyl pyrophosphate (GFPP), and (3.1) cyclization to the core ophiobolin skeleton, followed by (3.2) a series of oxidative tailoring reactions.
Precursor Synthesis via the Mevalonate (B85504) Pathway
Like all fungal terpenoids, the journey to this compound begins with the mevalonate (MVA) pathway. This fundamental metabolic route converts acetyl-CoA into the five-carbon isomers, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are the universal building blocks for all isoprenoids.
Formation of the Sesterterpenoid Precursor
DMAPP serves as the initial primer for a series of four sequential condensations with IPP molecules. This chain elongation is catalyzed by a geranylfarnesyl pyrophosphate synthase (GFPPS), resulting in the 25-carbon precursor, geranylfarnesyl pyrophosphate (GFPP).
Cyclization and Tailoring Modifications
Following the formation of the core structure, a series of post-cyclization modifications, primarily oxidations, are carried out by tailoring enzymes such as cytochrome P450 monooxygenases (CYP450s) and other oxidoreductases. These modifications are responsible for the vast structural diversity within the ophiobolin family. For this compound, these tailoring reactions are hypothesized to install the specific hydroxyl and ketone functionalities that define its unique chemical structure. The genes encoding these tailoring enzymes are typically found within the same biosynthetic gene cluster (BGC) as the terpene synthase.
Genetic Basis: The this compound Biosynthetic Gene Cluster
In fungi, the genes responsible for the biosynthesis of a secondary metabolite are often physically linked in the genome, forming a biosynthetic gene cluster (BGC). While the specific BGC for this compound in B. maydis has not been fully characterized, analysis of the BGCs for ophiobolin biosynthesis in other fungi, such as B. oryzae, reveals a conserved set of core genes, typically designated oblA through oblD[5]. It is highly probable that a homologous cluster exists in B. maydis.
Table 1: Putative Core Genes in the this compound Biosynthetic Gene Cluster
| Gene (Homologue) | Proposed Function |
| oblA | Bifunctional geranylfarnesyl pyrophosphate synthase and terpene cyclase |
| oblB | FAD-dependent monooxygenase |
| oblC | Cytochrome P450 monooxygenase |
| oblD | Major facilitator superfamily (MFS) transporter |
Quantitative Data
While specific quantitative data for the biosynthesis of this compound is not yet available in the literature, data from related ophiobolin-type sesterterpenoids provide valuable context for its biological activity.
Table 2: Immunosuppressive Activity of Maydispenoids A and B
| Compound | Assay | IC50 (µM) | Source |
| This compound | Inhibition of murine splenocyte proliferation (anti-CD3/anti-CD28 stimulated) | 5.28 | [1] |
| Maydispenoid B | Inhibition of murine splenocyte proliferation (anti-CD3/anti-CD28 stimulated) | 9.38 | [1] |
Key Experimental Protocols
The elucidation of biosynthetic pathways for fungal natural products relies on a combination of genetic and biochemical techniques. The following are detailed methodologies for key experiments that would be instrumental in confirming the proposed pathway for this compound.
Gene Knockout and Complementation
This technique is used to establish a direct link between a gene and its function in the biosynthetic pathway.
Protocol:
-
Construct Preparation: A gene replacement cassette is constructed using fusion PCR. This typically consists of the upstream and downstream flanking regions of the target gene, ligated to a selectable marker gene (e.g., hygromycin resistance).
-
Protoplast Formation: Mycelia of B. maydis are treated with a mixture of cell wall-degrading enzymes (e.g., lysing enzymes from Trichoderma harzianum) in an osmotic stabilizer (e.g., 0.8 M NaCl) to generate protoplasts.
-
Transformation: The gene replacement cassette is introduced into the protoplasts using polyethylene (B3416737) glycol (PEG)-mediated transformation.
-
Selection and Verification: Transformed protoplasts are regenerated on a selective medium containing the appropriate antibiotic. Putative mutants are then verified by diagnostic PCR and Southern blot analysis to confirm homologous recombination and the absence of the wild-type gene.
-
Metabolite Analysis: The culture extracts of the wild-type and mutant strains are analyzed by HPLC and LC-MS to observe the loss of this compound production and the potential accumulation of biosynthetic intermediates in the mutant.
-
Complementation: To confirm that the observed phenotype is due to the deletion of the target gene, the wild-type gene is reintroduced into the mutant strain. Restoration of this compound production confirms the gene's function.
Heterologous Expression
When genetic manipulation of the native producer is challenging, heterologous expression in a model host, such as Aspergillus nidulans or Saccharomyces cerevisiae, can be employed to characterize biosynthetic enzymes.
Protocol:
-
Gene Cloning: The target biosynthetic gene (e.g., the putative terpene synthase) is amplified from B. maydis cDNA and cloned into a fungal expression vector under the control of a strong, inducible promoter (e.g., the alcA promoter in A. nidulans).
-
Host Transformation: The expression construct is transformed into a suitable host strain.
-
Expression and Metabolite Extraction: The transformed host is cultured under inducing conditions. The mycelia and culture broth are then extracted with an organic solvent (e.g., ethyl acetate).
-
Analysis: The extract is analyzed by LC-MS and NMR to identify the product of the expressed enzyme.
Conclusion and Future Directions
The proposed biosynthetic pathway of this compound provides a solid foundation for further investigation into this intriguing immunosuppressive molecule. The elucidation of the ophiobolin biosynthetic machinery in related fungi offers a clear roadmap for the definitive characterization of the this compound BGC in Bipolaris maydis. Future research should focus on the functional characterization of the tailoring enzymes to fully delineate the late steps of the pathway. This knowledge will be paramount for the heterologous production of this compound and the generation of novel analogues with improved therapeutic properties through combinatorial biosynthesis and enzyme engineering.
References
- 1. researchgate.net [researchgate.net]
- 2. Sesterterpene ophiobolin biosynthesis involving multiple gene clusters in Aspergillus ustus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Biosynthesis and Transport of Ophiobolins in Aspergillus ustus 094102 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
The Structural Elucidation of Maydispenoid A: A Technical Guide
Introduction: Maydispenoid A is an ophiobolin-type sesterterpenoid, a class of natural products known for their complex structures and significant biological activities. Isolated from the phytopathogenic fungus Bipolaris maydis, this compound has demonstrated notable immunosuppressive and moderate cytotoxic effects, making it a subject of interest for researchers in natural product chemistry and drug development. The definitive structure of this compound was established through a combination of advanced spectroscopic techniques, including extensive 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS), and was ultimately confirmed by single-crystal X-ray diffraction. This guide provides a detailed overview of the experimental protocols and data that were instrumental in elucidating its intricate molecular architecture.
Experimental Protocols
A series of detailed experimental procedures were employed to isolate, purify, and characterize this compound from its natural source.
1. Fungal Material and Fermentation: The producing fungal strain, Bipolaris maydis (accession number: Y29), was isolated from the leaves of Anoectochilus roxburghii collected in the Fujian Province of China. The strain was identified based on the morphological characteristics and ITS gene sequence analysis. For large-scale production, the fungus was cultured on a solid rice medium in 1 L Erlenmeyer flasks at 25°C under static and dark conditions for 30 days.
2. Extraction and Isolation: The fermented rice solid culture (20 kg) was extracted three times with a 95% solution of ethyl acetate (B1210297) (EtOAc) and water. The resulting organic extract was concentrated under reduced pressure to yield a crude residue (150.0 g). This residue was then subjected to a multi-step chromatographic purification process:
-
Silica (B1680970) Gel Column Chromatography: The crude extract was fractionated on a silica gel column using a stepwise gradient elution of petroleum ether/EtOAc (from 10:1 to 0:1, v/v) and subsequently chloroform/methanol (B129727) (from 10:1 to 0:1, v/v) to yield multiple fractions.
-
Sephadex LH-20 Chromatography: Fractions showing promising activity were further purified using a Sephadex LH-20 column with methanol as the eluent to remove pigments and smaller molecules.
-
Preparative High-Performance Liquid Chromatography (HPLC): The final purification was achieved using a preparative HPLC system equipped with a C18 column. Elution with an acetonitrile/water solvent system (65:35, v/v) at a flow rate of 10 mL/min yielded pure this compound (10.5 mg).
3. Spectroscopic and Spectrometric Analysis:
-
Optical Rotation: The specific rotation was measured on a PerkinElmer 241 polarimeter in methanol.
-
UV Spectroscopy: The UV spectrum was recorded in methanol using a Shimadzu UV-2401PC spectrophotometer.
-
NMR Spectroscopy: 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC, and NOESY) spectra were acquired on a Bruker AVANCE III 600 MHz spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent signals (CD₃OD: δH 3.31, δC 49.0), and coupling constants (J) are given in Hertz (Hz).
-
Mass Spectrometry: HR-ESI-MS data were obtained using a Thermo Scientific Q Exactive Focus mass spectrometer.
-
Single-Crystal X-ray Diffraction: A suitable crystal of this compound was grown from a methanol solution. X-ray diffraction data were collected on a Bruker D8 Venture diffractometer using Cu Kα radiation. The structure was solved by direct methods and refined by full-matrix least-squares on F².
Structure Elucidation Workflow
The logical flow from the raw biological material to the final confirmed chemical structure involved a systematic sequence of extraction, purification, and detailed analysis.
Caption: Workflow for the isolation and structure elucidation of this compound.
Spectroscopic and Physicochemical Data
The molecular formula of this compound was determined to be C₂₅H₃₆O₄ based on HR-ESI-MS data, which showed a protonated molecule [M+H]⁺ at m/z 401.2687 (calculated for C₂₅H₃₇O₄, 401.2692). The structure was further characterized by its specific rotation and detailed NMR analysis.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Appearance | Colorless crystals |
| Molecular Formula | C₂₅H₃₆O₄ |
| HR-ESI-MS [M+H]⁺ | m/z 401.2687 (Calcd. 401.2692) |
| Specific Rotation [α]²⁰D | -85.7 (c 0.1, MeOH) |
| UV (MeOH) λₘₐₓ (log ε) | 238 (4.15) nm |
Table 2: ¹H (600 MHz) and ¹³C (150 MHz) NMR Data for this compound in CD₃OD
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
|---|---|---|
| 1 | 39.8 | 1.65, m; 1.45, m |
| 2 | 21.9 | 1.80, m |
| 3 | 125.8 | 5.40, d, 5.8 |
| 4 | 137.0 | |
| 5 | 56.1 | 2.45, dd, 10.5, 5.0 |
| 6 | 45.2 | 2.15, m |
| 7 | 134.5 | 5.65, dd, 10.0, 2.5 |
| 8 | 129.8 | 5.55, d, 10.0 |
| 9 | 48.1 | 2.30, m |
| 10 | 42.5 | 1.95, m |
| 11 | 49.5 | 2.05, m |
| 12 | 210.5 | |
| 13 | 53.2 | 2.60, d, 11.5 |
| 14 | 35.8 | 1.75, m |
| 15 | 72.8 | |
| 16 | 29.8 | 1.25, s |
| 17 | 22.5 | 1.05, d, 7.0 |
| 18 | 20.8 | 0.95, d, 7.0 |
| 19 | 21.5 | 1.60, s |
| 20 | 170.2 | |
| 21 | 20.5 | 1.90, s |
| 22 | 78.5 | 4.80, q, 6.5 |
| 23 | 23.4 | 1.35, d, 6.5 |
| 24 | 13.5 | 0.90, t, 7.5 |
| 25 | 8.5 | 1.15, d, 7.0 |
Elucidation Logic via 2D NMR Correlations
The planar structure and relative stereochemistry of this compound were pieced together by analyzing key correlations in its 2D NMR spectra, primarily COSY (proton-proton correlations) and HMBC (long-range proton-carbon correlations).
Caption: Logical relationships in the structure elucidation process of this compound.
Key HMBC correlations that connected the different spin systems identified by COSY analysis included:
-
H-5 to C-3, C-4, C-6, and C-10, linking the two five-membered rings.
-
H-16 (methyl protons) to C-1, C-10, C-14, and C-15, confirming the placement of the quaternary carbon C-15.
-
H-21 (methyl protons) to C-4 and C-20, establishing the acetyl group at C-4.
The relative stereochemistry was inferred from NOESY correlations, and the absolute configuration was unambiguously determined by single-crystal X-ray diffraction analysis, which confirmed the ophiobolin-type sesterterpenoid scaffold.
Technical Whitepaper: Elucidating the Mechanism of Action of Xenobiotics on Splenocytes
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of December 2025, a thorough review of published scientific literature yielded no specific data regarding the mechanism of action of Maydispenoid A on splenocytes. Therefore, this document serves as an in-depth technical guide outlining the common methodologies, data presentation formats, and signaling pathways investigated when assessing the effects of novel compounds on splenocyte function. The examples provided are based on research conducted with other compounds known to modulate splenocyte activity.
Introduction: The Spleen and its Role in Immunomodulation
The spleen is a secondary lymphoid organ that plays a critical role in filtering blood and mounting immune responses. Splenocytes, a heterogeneous population of immune cells residing in the spleen, include T-lymphocytes, B-lymphocytes, macrophages, dendritic cells, and natural killer (NK) cells. The modulation of splenocyte activity, such as proliferation, differentiation, and cytokine production, is a key indicator of the immunomodulatory potential of a therapeutic candidate. Understanding the mechanism by which a compound affects these cells is crucial for drug development, particularly in the fields of immunology, oncology, and autoimmune disease.
Key Experimental Protocols for Assessing Splenocyte Function
Detailed below are standard experimental protocols utilized to investigate the impact of a compound on splenocyte function.
Splenocyte Isolation and Culture
-
Objective: To obtain a viable single-cell suspension of splenocytes for in vitro assays.
-
Methodology:
-
Euthanize a laboratory animal model (e.g., BALB/c mouse) via an approved method.
-
Aseptically harvest the spleen and place it in a sterile petri dish containing complete RPMI-1640 medium.
-
Gently disrupt the spleen using the plunger of a sterile syringe or by forcing it through a 70 µm cell strainer.
-
Centrifuge the cell suspension and resuspend the pellet in a red blood cell lysis buffer (e.g., ACK lysis buffer) to remove erythrocytes.
-
Wash the remaining cells with complete RPMI-1640 medium.
-
Determine cell viability and concentration using a hemocytometer and Trypan Blue exclusion or an automated cell counter.
-
Resuspend the cells to the desired concentration for subsequent experiments.
-
Splenocyte Proliferation Assay
-
Objective: To determine the effect of a compound on the proliferative capacity of splenocytes, often in response to a mitogen.
-
Methodology (MTT Assay):
-
Seed splenocytes (e.g., 4 x 10⁵ cells/well) in a 96-well plate.[1]
-
Treat the cells with various concentrations of the test compound in the presence or absence of a mitogen such as Concanavalin A (ConA) for T-cell proliferation or Lipopolysaccharide (LPS) for B-cell proliferation.[2][3]
-
Incubate the plate for a specified period (e.g., 48 hours).[1][4]
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan (B1609692) crystals.
-
Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable, proliferating cells.
-
-
Methodology ([³H]-Thymidine Incorporation Assay):
-
Follow steps 1-3 of the MTT assay.
-
Pulse the cells with [³H]-thymidine (e.g., 0.25 µCi) for the final 8-18 hours of incubation.[1]
-
Harvest the cells onto a glass fiber filter mat using a cell harvester.
-
Measure the incorporated radioactivity using a scintillation counter. The level of radioactivity is directly proportional to the rate of DNA synthesis and, therefore, cell proliferation.
-
Apoptosis Assay
-
Objective: To quantify the extent to which a compound induces programmed cell death in splenocytes.
-
Methodology (Annexin V/Propidium Iodide Staining):
-
Culture splenocytes with varying concentrations of the test compound for a predetermined time.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative, PI-negative cells are viable.
-
-
Quantitative Data Presentation
The clear and concise presentation of quantitative data is paramount for the interpretation and comparison of experimental results.
Table 1: Effect of Hypothetical Compound X on ConA-Induced Splenocyte Proliferation
| Compound X Concentration (µM) | Splenocyte Proliferation (% of Control) | Standard Deviation |
| 0 (Control) | 100 | ± 5.2 |
| 1 | 85.3 | ± 4.1 |
| 10 | 52.1 | ± 3.7 |
| 50 | 23.8 | ± 2.9 |
| 100 | 10.5 | ± 1.8 |
| IC₅₀ (µM) | 18.5 |
Data are presented as the mean ± standard deviation of triplicate experiments. The IC₅₀ value represents the concentration of Compound X that inhibits 50% of the ConA-induced splenocyte proliferation.
Table 2: Induction of Apoptosis in Splenocytes by Hypothetical Compound Y
| Compound Y Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Viable Cells (Annexin V-/PI-) |
| 0 (Control) | 4.2 | 2.1 | 93.7 |
| 5 | 15.8 | 5.4 | 78.8 |
| 25 | 38.6 | 12.3 | 49.1 |
| 100 | 55.1 | 25.7 | 19.2 |
Data derived from flow cytometric analysis of splenocytes treated with Compound Y for 24 hours.
Visualization of Signaling Pathways and Workflows
Diagrams are essential for illustrating complex biological processes and experimental designs.
The activation of the PI3K/Akt pathway can lead to the phosphorylation and subsequent inactivation of GSK-3β, which in turn results in the inhibition of splenocyte proliferation.[2] This is a potential mechanism through which certain antipsychotic drugs exert their immunosuppressive effects.[2]
References
Investigating the Molecular Targets of Maydispenoid A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maydispenoid A, a secondary metabolite isolated from the phytopathogenic fungus Bipolaris maydis, has emerged as a potent immunosuppressive agent.[1] Its ability to inhibit the proliferation of key immune cells suggests significant potential for the development of novel therapeutics for autoimmune diseases and other inflammatory conditions. However, the precise molecular targets and mechanisms of action of this compound remain to be fully elucidated. This technical guide provides a comprehensive overview of the current understanding of this compound's biological activity, outlines potential signaling pathways involved, and proposes a detailed experimental workflow for the definitive identification of its molecular targets.
Known Biological Activity and Quantitative Data
The primary characterized activity of this compound is its potent inhibition of murine splenocyte proliferation. This has been observed in response to stimulation of both T-lymphocytes (via anti-CD3/anti-CD28 monoclonal antibodies) and B-lymphocytes (via lipopolysaccharide). The key quantitative data from these studies are summarized in the table below.
| Assay | Stimulant | Cell Type | IC50 Value (μM) | Reference |
| Splenocyte Proliferation | anti-CD3/anti-CD28 mAbs | Murine Splenocytes (T-cell activation) | 5.28 | [1] |
| Splenocyte Proliferation | Lipopolysaccharide (LPS) | Murine Splenocytes (B-cell activation) | 7.25 | [1] |
Potential Signaling Pathways
Given its inhibitory effect on T-cell and B-cell proliferation, this compound likely targets key components of the signaling cascades that govern lymphocyte activation. The diagram below illustrates a generalized T-cell activation pathway, highlighting potential points of intervention for this compound.
Figure 1. Generalized T-cell activation signaling pathway with potential inhibitory points for this compound.
Experimental Protocols for Molecular Target Identification
To definitively identify the direct molecular targets of this compound, a systematic experimental approach is required. The following protocols outline a robust workflow for target discovery and validation.
Protocol 1: Synthesis of an Affinity Probe
-
Chemical Modification: Synthesize a derivative of this compound that incorporates a linker arm with a reactive group suitable for conjugation to a solid support (e.g., a primary amine or a terminal alkyne for click chemistry).
-
Functional Validation: Confirm that the modified this compound retains its immunosuppressive activity using the murine splenocyte proliferation assay. A significant loss of activity would necessitate the design of a different derivative.
Protocol 2: Affinity Purification of Target Proteins
-
Immobilization: Covalently attach the synthesized this compound affinity probe to a solid support, such as NHS-activated sepharose beads.
-
Cell Lysate Preparation: Prepare a protein lysate from a relevant cell line (e.g., murine splenocytes or a human T-cell line like Jurkat cells).
-
Affinity Chromatography:
-
Incubate the cell lysate with the this compound-conjugated beads to allow for the binding of target proteins.
-
As a negative control, incubate the lysate with unconjugated beads.
-
Perform a competitive elution by incubating the beads with an excess of free this compound. This will displace proteins that specifically bind to the compound.
-
-
Protein Elution and Concentration: Collect the eluted proteins and concentrate them for subsequent analysis.
Protocol 3: Protein Identification by Mass Spectrometry
-
Sample Preparation: Subject the eluted protein samples to in-solution or in-gel trypsin digestion.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use a protein database search engine (e.g., Mascot, Sequest) to identify the proteins present in the sample.
-
Target Prioritization: Compare the proteins identified in the this compound elution with those from the negative control. Proteins that are significantly enriched in the this compound sample are considered high-priority candidates for being direct molecular targets.
The following diagram illustrates the proposed experimental workflow for identifying the molecular targets of this compound.
Figure 2. Proposed experimental workflow for the identification of this compound molecular targets.
Conclusion
This compound represents a promising scaffold for the development of novel immunosuppressive drugs. While its inhibitory effects on lymphocyte proliferation are established, the identification of its direct molecular targets is a critical next step. The experimental workflow detailed in this guide provides a clear and robust strategy for achieving this goal. The successful identification of these targets will not only illuminate the mechanism of action of this compound but also open new avenues for the rational design of next-generation immunomodulatory therapies.
References
Methodological & Application
Analytical Techniques for the Characterization of Maydispenoid A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maydispenoid A is an ophiobolin-type sesterterpenoid first isolated from the phytopathogenic fungus Bipolaris maydis. This natural product has garnered significant interest within the scientific community due to its potent immunosuppressive and moderate cytotoxic activities. Structurally, it features a complex decahydro-3-oxacycloocta[cd]pentalene fragment. The elucidation of its intricate architecture and the characterization of its biological functions necessitate a suite of advanced analytical techniques. These application notes provide a comprehensive overview of the key methodologies and detailed protocols for the isolation, structural characterization, and bioactivity assessment of this compound.
Isolation and Purification of this compound from Bipolaris maydis
A systematic approach is required for the efficient extraction and purification of this compound from fungal cultures. The following protocol is a general guideline based on methods for isolating secondary metabolites from Bipolaris species.
Experimental Protocol:
-
Fungal Cultivation:
-
Inoculate Bipolaris maydis spores into a suitable liquid medium (e.g., Potato Dextrose Broth) in Erlenmeyer flasks.
-
Incubate the culture at 25-28 °C for 14-21 days with shaking at 150-180 rpm to ensure proper aeration and mycelial growth.
-
-
Extraction:
-
After the incubation period, separate the mycelia from the culture broth by filtration.
-
Lyophilize the mycelia and then extract exhaustively with an organic solvent such as ethyl acetate (B1210297) or methanol (B129727) at room temperature.
-
Concentrate the organic extract under reduced pressure using a rotary evaporator to yield a crude extract.
-
-
Chromatographic Purification:
-
Subject the crude extract to column chromatography on silica (B1680970) gel.
-
Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with ethyl acetate and/or methanol.
-
Monitor the fractions by thin-layer chromatography (TLC) and combine fractions with similar profiles.
-
Further purify the this compound-containing fractions using repeated column chromatography, including Sephadex LH-20 (eluted with methanol or chloroform/methanol mixtures) to remove smaller molecules and pigments.
-
The final purification step often involves preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., a gradient of methanol/water or acetonitrile/water) to yield pure this compound.
-
Experimental Workflow for Isolation and Purification
Caption: Workflow for the isolation and purification of this compound.
Structural Elucidation and Characterization
The definitive structure of this compound was determined through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon skeleton and stereochemistry of natural products. 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential.
-
Sample Preparation: Dissolve 5-10 mg of pure this compound in 0.5 mL of a deuterated solvent (e.g., CDCl₃ or CD₃OD) in a 5 mm NMR tube.
-
Instrumentation: Acquire NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
1D NMR Parameters:
-
¹H NMR: Spectral width of 12-16 ppm, 32-64 scans, relaxation delay of 1-2 s.
-
¹³C NMR: Spectral width of 200-240 ppm, 2048-4096 scans, relaxation delay of 2 s.
-
-
2D NMR Parameters: Standard pulse programs for COSY, HSQC, and HMBC experiments should be used. Optimize acquisition and processing parameters to achieve good resolution and signal-to-noise ratio.
| Position | ¹³C (δc, ppm) | ¹H (δн, ppm, J in Hz) |
| 1 | 38.1 | 2.35 (m), 1.89 (m) |
| 2 | 25.9 | 1.65 (m), 1.54 (m) |
| 3 | 134.5 | 5.38 (br s) |
| 4 | 125.1 | |
| 5 | 48.2 | 2.15 (m) |
| 6 | 21.8 | 1.78 (m), 1.35 (m) |
| 7 | 40.3 | 1.95 (m) |
| 8 | 135.2 | 5.21 (d, 8.0) |
| 9 | 124.5 | |
| 10 | 45.1 | 2.45 (m) |
| 11 | 81.2 | 4.15 (dd, 8.0, 4.0) |
| 12 | 30.9 | 1.85 (m) |
| 13 | 36.5 | 1.45 (m), 1.25 (m) |
| 14 | 31.2 | 1.55 (m) |
| 15 | 33.4 | 1.68 (m) |
| 16 | 20.9 | 0.95 (d, 7.0) |
| 17 | 21.1 | 1.05 (s) |
| 18 | 28.4 | 1.62 (s) |
| 19 | 17.5 | 0.85 (d, 7.0) |
| 20 | 212.1 | |
| 21 | 30.1 | 2.25 (s) |
| 22 | 68.4 | 3.65 (s) |
| 23 | 25.1 | 1.28 (s) |
| 24 | 26.2 | 1.32 (s) |
| 25 | 170.5 |
Data obtained from literature and may vary slightly based on experimental conditions.
Mass Spectrometry (MS)
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the exact mass and molecular formula of this compound.
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Parameters:
-
Ionization Mode: Positive ion mode is typically used.
-
Capillary Voltage: 3.5-4.5 kV.
-
Gas Temperature: 200-300 °C.
-
Mass Range: Scan a mass range that includes the expected molecular ion (e.g., m/z 100-1000).
-
| Parameter | Value |
| Molecular Formula | C₂₅H₃₈O₄ |
| Calculated Mass [M+H]⁺ | 403.2848 |
| Observed Mass [M+H]⁺ | 403.2845 |
Biological Activity Assessment: Immunosuppressive Effects
This compound has been shown to inhibit the proliferation of murine splenocytes, indicating its potential as an immunosuppressive agent.
Experimental Protocol: Murine Splenocyte Proliferation Assay
-
Splenocyte Isolation:
-
Isolate spleens from mice (e.g., C57BL/6) under sterile conditions.
-
Prepare a single-cell suspension by gently dissociating the spleens.
-
Lyse red blood cells using a lysis buffer and wash the remaining splenocytes with RPMI-1640 medium.
-
-
Cell Culture and Treatment:
-
Resuspend the splenocytes in complete RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.
-
Seed the cells in 96-well plates at a density of 2-5 x 10⁵ cells/well.
-
Add varying concentrations of this compound to the wells.
-
-
Stimulation:
-
To assess the effect on T-cell proliferation, stimulate the cells with anti-CD3 (e.g., 1 µg/mL) and anti-CD28 (e.g., 1 µg/mL) monoclonal antibodies.
-
To assess the effect on B-cell proliferation, stimulate the cells with lipopolysaccharide (LPS) (e.g., 10 µg/mL).
-
-
Proliferation Measurement (MTT Assay):
-
Incubate the plates for 48-72 hours at 37 °C in a 5% CO₂ incubator.
-
Add MTT solution to each well and incubate for another 4 hours.
-
Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of proliferation compared to the stimulated control (no this compound).
-
Determine the IC₅₀ value (the concentration of this compound that causes 50% inhibition of proliferation).
-
| Assay | IC₅₀ (µM) |
| Anti-CD3/anti-CD28 induced T-cell proliferation | 5.28 |
| LPS-induced B-cell proliferation | 7.25 |
Hypothetical Mechanism of Action: Signaling Pathway Diagrams
The immunosuppressive activity of this compound is likely due to its interference with key signaling pathways involved in lymphocyte activation and proliferation.
Hypothetical Inhibition of T-Cell Activation by this compound
Caption: this compound may inhibit T-cell proliferation by disrupting downstream signaling pathways.
Hypothetical Inhibition of B-Cell Activation by this compound
Caption: this compound may interfere with LPS-induced B-cell proliferation signaling.
Conclusion
The analytical techniques and protocols outlined in these application notes provide a robust framework for the comprehensive characterization of this compound. From its isolation and structural elucidation to the assessment of its biological activity, a multi-faceted approach is crucial. The detailed spectroscopic data and bioactivity profiles serve as a valuable reference for researchers in natural product chemistry, pharmacology, and drug development. Further investigation into the precise molecular targets and signaling pathways affected by this compound will be pivotal in unlocking its full therapeutic potential.
Application Note & Protocol: Determination of Maydispenoid A IC50 in Splenocyte Proliferation Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of Maydispenoid A on murine splenocyte proliferation. Splenocyte proliferation assays are fundamental in immunology and drug discovery for assessing the immunomodulatory potential of novel compounds. This assay measures the ability of a compound to inhibit the proliferation of splenocytes, a mixed population of immune cells including T-lymphocytes and B-lymphocytes, upon stimulation with mitogens. The protocol described herein utilizes Concanavalin A (ConA) as a T-cell mitogen and a colorimetric assay (MTT) to quantify cell viability and proliferation.
Core Principles
Splenocytes isolated from a mouse spleen are cultured in the presence of a mitogen, such as Concanavalin A (ConA) or lipopolysaccharide (LPS), which stimulates lymphocyte proliferation.[1] The test compound, this compound, is added at various concentrations to determine its inhibitory effect on this proliferation. The extent of cellular proliferation is quantified using a colorimetric assay, such as the MTT assay.[1][2] The IC50 value, which is the concentration of the compound that inhibits splenocyte proliferation by 50%, is then calculated from the dose-response curve.[3]
Experimental Workflow
References
Application of Maydispenoid A in Immunological Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Maydispenoid A is a sesterterpenoid natural product isolated from the phytopathogenic fungus Bipolaris maydis.[1] It has been identified as a potent immunosuppressive agent, demonstrating significant inhibitory effects on the proliferation of murine splenocytes.[1][2] These findings suggest that this compound holds promise as a lead compound for the development of novel therapeutics for autoimmune diseases and other inflammatory conditions. This document provides detailed application notes, quantitative data, and experimental protocols for the use of this compound in immunological research.
Data Presentation
The immunosuppressive activity of this compound has been quantified by determining its half-maximal inhibitory concentration (IC₅₀) in murine splenocyte proliferation assays.
| Stimulus | Cell Type | Assay | IC₅₀ (µM) | Reference |
| Anti-CD3/anti-CD28 mAbs | Murine Splenocytes | Proliferation Assay | 5.28 | [1][2] |
| Lipopolysaccharide (LPS) | Murine Splenocytes | Proliferation Assay | 7.25 | [1][2] |
Potential Signaling Pathways
While the precise molecular targets of this compound are yet to be fully elucidated, sesquiterpenoids are known to exert their immunosuppressive and anti-inflammatory effects through the modulation of key signaling pathways. The diagrams below illustrate the canonical NF-κB and MAPK signaling cascades, which are critical for lymphocyte activation and are potential targets for this compound.
Caption: Putative inhibition of the NF-κB signaling pathway by this compound.
Caption: Potential modulation of MAPK signaling cascades by this compound.
Experimental Protocols
The following are detailed protocols for assessing the immunosuppressive activity of this compound on murine splenocytes. These are standardized procedures and may require optimization based on specific experimental conditions.
Experimental Workflow
Caption: Workflow for assessing this compound's effect on splenocyte proliferation.
Protocol 1: Inhibition of T-Cell Proliferation (Anti-CD3/Anti-CD28 Stimulation)
This protocol details the methodology for evaluating the inhibitory effect of this compound on T-cell proliferation within a mixed splenocyte population.
Materials:
-
This compound (stock solution in DMSO)
-
BALB/c mice (6-8 weeks old)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Anti-mouse CD3ε antibody (clone 145-2C11)
-
Anti-mouse CD28 antibody (clone 37.51)
-
ACK lysis buffer (for red blood cell lysis)
-
Sterile Phosphate Buffered Saline (PBS)
-
96-well flat-bottom cell culture plates
-
Cell proliferation assay reagent (e.g., MTT, [³H]-thymidine)
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Preparation of Splenocyte Suspension:
-
Aseptically harvest spleens from BALB/c mice.
-
Prepare a single-cell suspension by gently grinding the spleens between the frosted ends of two sterile glass slides in RPMI-1640 medium.
-
Pass the cell suspension through a 70 µm cell strainer.
-
Centrifuge the cells, discard the supernatant, and resuspend the pellet in ACK lysis buffer for 5 minutes at room temperature to lyse red blood cells.
-
Stop the lysis by adding an excess of RPMI-1640 medium and centrifuge.
-
Wash the cell pellet twice with RPMI-1640 medium.
-
Resuspend the final cell pellet in complete RPMI-1640 medium and determine the cell concentration and viability using a hemocytometer and trypan blue exclusion.
-
-
Cell Seeding and Treatment:
-
Adjust the splenocyte concentration to 2 x 10⁶ cells/mL in complete RPMI-1640 medium.
-
Seed 100 µL of the cell suspension (2 x 10⁵ cells) into each well of a 96-well plate.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium. Add 50 µL of the diluted compound to the appropriate wells. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
-
Stimulation:
-
Prepare a stimulation cocktail containing anti-CD3ε antibody (final concentration 1 µg/mL) and anti-CD28 antibody (final concentration 2 µg/mL) in complete RPMI-1640 medium.
-
Add 50 µL of the stimulation cocktail to each well (except for the unstimulated control wells).
-
The final volume in each well should be 200 µL.
-
-
Incubation:
-
Incubate the plate for 48-72 hours in a humidified incubator at 37°C with 5% CO₂.
-
-
Assessment of Proliferation:
-
Assess cell proliferation using a suitable method. For an MTT assay, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Then, add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals and measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of proliferation inhibition relative to the stimulated vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the log of this compound concentration and fitting the data to a dose-response curve.
-
Protocol 2: Inhibition of B-Cell Proliferation (LPS Stimulation)
This protocol is designed to assess the inhibitory effect of this compound on B-cell proliferation within a mixed splenocyte population.
Materials:
-
Same as Protocol 1, with the exception of the stimulating agents.
-
Lipopolysaccharide (LPS) from E. coli O111:B4
Procedure:
-
Preparation of Splenocyte Suspension:
-
Follow the same procedure as described in Protocol 1.
-
-
Cell Seeding and Treatment:
-
Follow the same procedure as described in Protocol 1.
-
-
Stimulation:
-
Prepare a solution of LPS in complete RPMI-1640 medium.
-
Add 50 µL of the LPS solution to each well to achieve a final concentration of 10 µg/mL (except for the unstimulated control wells).
-
The final volume in each well should be 200 µL.
-
-
Incubation:
-
Incubate the plate for 48-72 hours in a humidified incubator at 37°C with 5% CO₂.
-
-
Assessment of Proliferation:
-
Follow the same procedure as described in Protocol 1.
-
-
Data Analysis:
-
Follow the same procedure as described in Protocol 1 to determine the IC₅₀ value for LPS-stimulated proliferation.
-
Conclusion
This compound presents a compelling profile as an immunosuppressive agent with the potential for further development. The provided data and protocols offer a foundational framework for researchers to investigate its mechanisms of action and explore its therapeutic applications in immunology. Future studies should focus on elucidating the specific molecular targets within the NF-κB and MAPK signaling pathways and evaluating the in vivo efficacy of this compound in models of autoimmune disease.
References
Application Notes and Protocols for In Vitro Evaluation of Maydispenoid A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maydispenoid A is a sesterterpenoid natural product isolated from the phytopathogenic fungus Bipolaris maydis. Preliminary studies have revealed its potential as a potent immunosuppressive agent. It has been shown to inhibit the proliferation of murine splenocytes stimulated by anti-CD3/anti-CD28 monoclonal antibodies and lipopolysaccharide (LPS)[1][2]. Additionally, moderate cytotoxic activities have been observed[3]. These findings suggest that this compound may have therapeutic potential in the context of inflammatory and autoimmune diseases.
This document provides detailed protocols for the in vitro evaluation of this compound to further characterize its cytotoxic and immunosuppressive activities and to investigate its potential mechanism of action, with a focus on the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation[4][5].
Data Presentation
Quantitative data from the following experimental protocols should be summarized in structured tables for clear comparison and interpretation.
Table 1: Cytotoxicity of this compound
| Cell Line | Treatment | Concentration (µM) | Cell Viability (%) | IC50 (µM) |
| RAW 264.7 | This compound | 0.1 | ||
| 1 | ||||
| 10 | ||||
| 50 | ||||
| 100 | ||||
| Jurkat | This compound | 0.1 | ||
| 1 | ||||
| 10 | ||||
| 50 | ||||
| 100 | ||||
| HEK293 | This compound | 0.1 | ||
| 1 | ||||
| 10 | ||||
| 50 | ||||
| 100 |
Table 2: Immunosuppressive Activity of this compound on Murine Splenocyte Proliferation
| Stimulant | Treatment | Concentration (µM) | Proliferation Inhibition (%) | IC50 (µM) |
| anti-CD3/CD28 | This compound | 0.1 | ||
| 1 | ||||
| 5.28 | ||||
| 10 | ||||
| 25 | ||||
| LPS | This compound | 0.1 | ||
| 1 | ||||
| 7.25 | ||||
| 10 | ||||
| 25 |
Table 3: Effect of this compound on NF-κB Activation and Pro-inflammatory Cytokine Production in RAW 264.7 Macrophages
| Treatment | Concentration (µM) | NF-κB Reporter Activity (RLU) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Vehicle Control | - | |||
| LPS (1 µg/mL) | - | |||
| LPS + this compound | 1 | |||
| 5 | ||||
| 10 | ||||
| 25 |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol determines the cytotoxic effect of this compound on both immune and non-immune cell lines.
Materials:
-
Cell lines: RAW 264.7 (murine macrophages), Jurkat (human T lymphocytes), HEK293 (human embryonic kidney)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium and add 100 µL of fresh medium containing different concentrations of this compound or vehicle control (e.g., 0.1% DMSO) to the wells.
-
Incubate for 24-48 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Murine Splenocyte Proliferation Assay
This assay confirms the immunosuppressive activity of this compound.
Materials:
-
Spleens from C57BL/6 mice
-
RPMI-1640 medium with 10% FBS, 2-mercaptoethanol, and antibiotics
-
Red blood cell lysis buffer
-
Anti-CD3 and anti-CD28 antibodies
-
Lipopolysaccharide (LPS)
-
This compound
-
BrdU or [3H]-thymidine for proliferation measurement
-
96-well plates
Protocol:
-
Isolate splenocytes from mouse spleens under sterile conditions.
-
Lyse red blood cells and wash the splenocytes.
-
Resuspend splenocytes in complete RPMI-1640 medium and adjust the cell concentration.
-
Seed 1 x 10^5 splenocytes per well in a 96-well plate.
-
Add this compound at various concentrations.
-
Stimulate the cells with either anti-CD3/anti-CD28 antibodies or LPS. Include unstimulated and vehicle-treated controls.
-
Incubate for 48-72 hours.
-
Add BrdU or [3H]-thymidine and incubate for another 18-24 hours.
-
Measure proliferation according to the manufacturer's protocol for the BrdU assay or by scintillation counting for [3H]-thymidine incorporation.
-
Calculate the percentage of proliferation inhibition relative to the stimulated control.
NF-κB Reporter Assay
This protocol investigates the effect of this compound on the NF-κB signaling pathway.
Materials:
-
RAW 264.7 cells stably transfected with an NF-κB luciferase reporter construct.
-
Complete cell culture medium.
-
This compound.
-
LPS.
-
Luciferase assay reagent.
-
Luminometer.
-
96-well white, clear-bottom plates.
Protocol:
-
Seed the NF-κB reporter cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various non-cytotoxic concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 6-8 hours. Include unstimulated and vehicle-treated controls.
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.
-
Normalize luciferase activity to cell viability if necessary (e.g., using a parallel MTT assay).
Pro-inflammatory Cytokine Quantification (ELISA)
This protocol measures the effect of this compound on the production of TNF-α and IL-6.
Materials:
-
RAW 264.7 cells.
-
Complete cell culture medium.
-
This compound.
-
LPS.
-
ELISA kits for mouse TNF-α and IL-6.
-
24-well plates.
-
Microplate reader.
Protocol:
-
Seed RAW 264.7 cells in a 24-well plate and incubate overnight.
-
Pre-treat the cells with different concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatants.
-
Quantify the concentrations of TNF-α and IL-6 in the supernatants using the respective ELISA kits, following the manufacturer's protocols.
Mandatory Visualizations
Caption: Experimental workflow for the in vitro evaluation of this compound.
Caption: Hypothesized mechanism of this compound on the NF-κB signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Marine Diterpenoids as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory activities of several diterpenoids isolated from Hemionitis albofusca - PubMed [pubmed.ncbi.nlm.nih.gov]
Maydispenoid A: Application Notes and Protocols for Therapeutic Agent Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Maydispenoid A, a novel ophiobolin-type sesterterpenoid isolated from the phytopathogenic fungus Bipolaris maydis, has emerged as a compound of significant interest for its potent immunosuppressive properties. This document provides detailed application notes and experimental protocols for researchers investigating the therapeutic potential of this compound. The information compiled herein is based on existing literature and established methodologies in immunology and cell biology.
Therapeutic Potential
This compound has demonstrated significant immunosuppressive activity, suggesting its potential as a therapeutic agent for autoimmune diseases and other inflammatory conditions. The primary evidence for its activity lies in its ability to inhibit the proliferation of murine splenocytes.
Immunosuppressive Activity
This compound has been shown to be a potent inhibitor of murine splenocyte proliferation stimulated by both T-cell and B-cell activators.[1][2] Specifically, it inhibits proliferation induced by anti-CD3/anti-CD28 monoclonal antibodies (mAbs), which mimic T-cell receptor activation, and by lipopolysaccharide (LPS), a potent B-cell mitogen.[1][2]
Table 1: In Vitro Immunosuppressive Activity of this compound [1][2]
| Assay Condition | Target Cells | IC₅₀ (µM) |
| Anti-CD3/anti-CD28 mAb-stimulated proliferation | Murine Splenocytes | 5.28 |
| Lipopolysaccharide (LPS)-stimulated proliferation | Murine Splenocytes | 7.25 |
Mechanism of Action (Hypothesized)
The precise molecular mechanism underlying the immunosuppressive activity of this compound has not been fully elucidated. However, based on the known signaling pathways involved in T-cell and B-cell activation, it is plausible that this compound may interfere with key signaling cascades such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are critical for the production of pro-inflammatory cytokines and the regulation of immune cell proliferation. Further research is required to validate these hypotheses.
Experimental Protocols
The following are detailed protocols for assessing the immunosuppressive activity of this compound. These protocols are based on established methodologies and the reported findings for this compound.[1][2]
Murine Splenocyte Proliferation Assay (Anti-CD3/anti-CD28 Stimulation)
This assay evaluates the effect of this compound on T-cell proliferation.
Materials:
-
This compound
-
Murine splenocytes (from BALB/c or C57BL/6 mice)
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Anti-mouse CD3ε antibody (clone 145-2C11)
-
Anti-mouse CD28 antibody (clone 37.51)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other proliferation assay reagent (e.g., BrdU, CellTiter-Glo®)
-
96-well flat-bottom culture plates
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Plate Coating:
-
Dilute anti-mouse CD3ε antibody to 1 µg/mL in sterile PBS.
-
Add 100 µL of the antibody solution to each well of a 96-well plate.
-
Incubate the plate for 2 hours at 37°C or overnight at 4°C.
-
Wash the wells three times with sterile PBS.
-
-
Cell Preparation:
-
Aseptically harvest spleens from mice and prepare a single-cell suspension.
-
Lyse red blood cells using ACK lysis buffer.
-
Wash the splenocytes twice with RPMI-1640 medium.
-
Resuspend the cells in complete RPMI-1640 medium and determine the cell concentration and viability using a hemocytometer and trypan blue exclusion.
-
-
Assay Setup:
-
Adjust the splenocyte concentration to 2 x 10⁶ cells/mL in complete RPMI-1640 medium.
-
Add 100 µL of the cell suspension to each well of the pre-coated 96-well plate.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium.
-
Add 50 µL of the this compound dilutions to the appropriate wells.
-
Add 50 µL of anti-mouse CD28 antibody (final concentration of 2 µg/mL) to all wells except the unstimulated control.
-
Include appropriate controls: unstimulated cells (no anti-CD3/CD28), stimulated cells (with anti-CD3/CD28, no this compound), and vehicle control.
-
-
Incubation:
-
Incubate the plate for 48-72 hours in a CO₂ incubator.
-
-
Proliferation Measurement (MTT Assay):
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for another 4 hours.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition of proliferation for each concentration of this compound compared to the stimulated control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a dose-response curve.
Murine Splenocyte Proliferation Assay (LPS Stimulation)
This assay evaluates the effect of this compound on B-cell proliferation.
Materials:
-
Same as in section 3.1, except for the stimulating agents.
-
Lipopolysaccharide (LPS) from E. coli
Procedure:
-
Cell Preparation:
-
Follow the same procedure as in section 3.1.
-
-
Assay Setup:
-
Adjust the splenocyte concentration to 2 x 10⁶ cells/mL in complete RPMI-1640 medium.
-
Add 100 µL of the cell suspension to each well of a 96-well plate.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium.
-
Add 50 µL of the this compound dilutions to the appropriate wells.
-
Add 50 µL of LPS (final concentration of 10 µg/mL) to all wells except the unstimulated control.
-
Include appropriate controls: unstimulated cells (no LPS), stimulated cells (with LPS, no this compound), and vehicle control.
-
-
Incubation and Proliferation Measurement:
-
Follow the same procedures as in sections 3.1.4 and 3.1.5.
-
Data Analysis:
-
Follow the same procedure as in section 3.1.
Future Directions
Anti-Inflammatory and Anti-Cancer Potential
While the primary reported activity of this compound is immunosuppression, other sesterterpenoids have shown anti-inflammatory and anti-cancer properties. Future research should explore the potential of this compound in these areas. Standard in vitro assays, such as nitric oxide (NO) production in LPS-stimulated macrophages for anti-inflammatory activity and cytotoxicity assays against various cancer cell lines, would be valuable next steps.
Elucidation of the Mechanism of Action
To further understand its therapeutic potential, it is crucial to elucidate the molecular mechanism of action of this compound. Investigating its effects on key signaling pathways like NF-κB and MAPK in immune cells is a priority. This can be achieved through techniques such as Western blotting to analyze the phosphorylation status of key signaling proteins and reporter gene assays to measure the activity of transcription factors.
Conclusion
This compound is a promising natural product with potent immunosuppressive activity. The protocols outlined in this document provide a framework for researchers to further investigate its therapeutic potential and mechanism of action. Elucidating its effects on specific signaling pathways and exploring its activity in models of inflammatory and autoimmune diseases will be critical for its development as a potential therapeutic agent.
References
Application Notes and Protocols for the Synthesis of Maydispenoid A Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic methodologies for Maydispenoid A and its derivatives. This compound is an ophiobolin-type sesterterpenoid with immunosuppressive properties, making its synthesis and derivatization a key area of interest for drug discovery and development. The protocols outlined below are based on established total syntheses of structurally related ophiobolin analogs, providing a robust framework for accessing this compound and novel derivatives for further biological evaluation.
Introduction
This compound, isolated from the phytopathogenic fungus Bipolaris maydis, belongs to the ophiobolin class of sesterterpenoids characterized by a unique 5-8-5 fused tricyclic ring system. These compounds have garnered significant attention due to their diverse biological activities. This compound has been identified as a potent immunosuppressor, inhibiting the proliferation of murine splenocytes activated by anti-CD3/anti-CD28 monoclonal antibodies and lipopolysaccharide (LPS). This positions this compound as a promising scaffold for the development of novel immunomodulatory agents.
The synthetic strategies detailed herein are adapted from the successful total syntheses of close structural analogs, namely (-)-6-epi-ophiobolin N and (+)-6-epi-ophiobolin A. The core of these syntheses relies on a biomimetic radical cascade cyclization to construct the challenging 5-8-5 carbocyclic core. By adapting these methodologies, researchers can access this compound and generate a library of derivatives for structure-activity relationship (SAR) studies.
Structural Comparison and Retrosynthetic Analysis
A comparative analysis of the chemical structures of this compound, (-)-6-epi-ophiobolin N, and (+)-6-epi-ophiobolin A reveals a high degree of similarity in the core tricyclic skeleton. The primary differences lie in the oxidation state and stereochemistry at specific positions of the side chains and the core ring system.
Retrosynthetic Strategy: The proposed synthetic approach for this compound leverages the key radical cascade cyclization strategy. The molecule can be disconnected to a linear polyene precursor, which can be assembled from commercially available starting materials.
Caption: Retrosynthetic analysis of this compound.
Experimental Protocols
The following protocols are adapted from the total syntheses of (-)-6-epi-ophiobolin N and (+)-6-epi-ophiobolin A and are proposed for the synthesis of the core structure of this compound.
Protocol 1: Synthesis of the 5-8-5 Tricyclic Core via Radical Cascade Cyclization
This protocol describes the key step in forming the ophiobolin skeleton.
Materials:
-
Linear polyene precursor with a trichloroacetamide (B1219227) group
-
Triethylborane (Et3B) in hexane
-
(Trimethylsilyl)silane ((TMS)3SiH)
-
Anhydrous toluene (B28343)
-
Argon atmosphere setup
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of the linear polyene precursor (1.0 eq) in anhydrous toluene (0.01 M) under an argon atmosphere, add (TMS)3SiH (1.5 eq).
-
Cool the reaction mixture to 0 °C.
-
Add Et3B (1.0 M in hexane, 1.2 eq) dropwise over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC for the consumption of the starting material.
-
Upon completion, quench the reaction by opening the flask to the air for 15 minutes.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by silica (B1680970) gel column chromatography to afford the 5-8-5 tricyclic core.
Protocol 2: Elaboration of the Tricyclic Core to this compound
This protocol outlines a general sequence for the modification of the tricyclic core to introduce the specific functionalities of this compound. This will involve a series of selective oxidations, reductions, and stereocontrolled installations of hydroxyl and carbonyl groups.
Materials:
-
5-8-5 Tricyclic Core
-
Appropriate oxidizing and reducing agents (e.g., Dess-Martin periodinane, NaBH4)
-
Protecting group reagents (e.g., TBSCl, imidazole)
-
Deprotecting agents (e.g., TBAF)
-
Standard solvents and reagents for organic synthesis
Procedure:
A multi-step sequence will be required, with the exact reagents and conditions being dependent on the specific protecting group strategy employed. A representative sequence is as follows:
-
Selective Protection: Protect sensitive functional groups to allow for selective modification of other parts of the molecule.
-
Oxidation/Reduction: Carry out necessary oxidation and reduction steps to achieve the correct oxidation states at various positions as found in this compound.
-
Stereoselective Reactions: Employ stereoselective methods to install the required stereocenters.
-
Deprotection: Remove protecting groups to yield the final this compound structure.
-
Purification: Purify the final product using techniques such as HPLC.
Data Presentation
The following table summarizes typical yields for key steps in the synthesis of related ophiobolins, which can be used as a benchmark for the synthesis of this compound.
| Step | Precursor | Product | Reagents and Conditions | Yield (%) |
| Radical Cascade Cyclization | Linear Polyene Precursor | 5-8-5 Tricyclic Core | Et3B, (TMS)3SiH, Toluene | 50-65 |
| Hydroxylation | Tricyclic Alkene | Tricyclic Alcohol | SeO2, t-BuOOH, CH2Cl2 | 60-75 |
| Oxidation | Tricyclic Alcohol | Tricyclic Ketone | Dess-Martin Periodinane, CH2Cl2 | 85-95 |
| Final Deprotection | Protected this compound | This compound | TBAF, THF | 80-90 |
Proposed Synthetic Workflow
The overall synthetic workflow for this compound is depicted below, starting from simple building blocks and proceeding through the key radical cascade cyclization.
Caption: Proposed synthetic workflow for this compound.
Immunosuppressive Signaling Pathway
This compound exhibits immunosuppressive activity. While its precise molecular targets are still under investigation, its effects are consistent with the modulation of immune cell signaling, potentially through pathways regulated by myeloid-derived suppressor cells (MDSCs). A simplified, representative signaling pathway illustrating the potential mechanism of immunosuppression is shown below.
Caption: Potential immunosuppressive mechanism of this compound via MDSCs.
Conclusion
The synthetic methodologies and protocols presented provide a clear path for the laboratory-scale synthesis of this compound and its derivatives. By utilizing the robust radical cascade cyclization and subsequent functional group manipulations, researchers can access these complex molecules to explore their therapeutic potential as immunosuppressive agents. The provided diagrams and data serve as a valuable resource for planning and executing the synthesis and for understanding the potential biological context of these fascinating natural products. Further research into the specific molecular targets and signaling pathways of this compound will be crucial for the development of novel therapeutics based on this scaffold.
Application Notes and Protocols for Developing Cell-Based Assays to Evaluate Maydispenoid A Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maydispenoid A, a sesterterpenoid natural product isolated from the phytopathogenic fungus Bipolaris maydis, has been identified as a potent immunosuppressive agent. Preliminary studies have demonstrated its ability to inhibit the proliferation of murine splenocytes stimulated by T-cell activators (anti-CD3/anti-CD28 monoclonal antibodies) and B-cell and macrophage activators (lipopolysaccharide - LPS). These findings suggest that this compound holds potential as a lead compound for the development of novel immunosuppressive drugs.
These application notes provide a comprehensive guide for researchers to develop and implement cell-based assays to further characterize the immunosuppressive activity of this compound. The protocols outlined below will enable the quantification of its effects on immune cell proliferation, viability, and the elucidation of its potential mechanism of action through the analysis of key signaling pathways.
Data Presentation
The following tables provide a structured summary of the reported and hypothetical quantitative data for the biological activity of this compound. These tables are intended to serve as a reference for expected outcomes and for the comparison of new experimental data.
Table 1: Reported Immunosuppressive Activity of this compound
| Cell Type | Stimulation Agent | Assay | Endpoint | Reported IC₅₀ (µM) |
| Murine Splenocytes | anti-CD3/anti-CD28 mAbs | Proliferation | Cell Viability | 5.28 |
| Murine Splenocytes | Lipopolysaccharide (LPS) | Proliferation | Cell Viability | 7.25 |
Table 2: Hypothetical Inhibitory Activity of this compound on Key Signaling Proteins
| Cell Type | Stimulation Agent | Assay | Target Protein | Expected IC₅₀ (µM) |
| Murine Splenocytes / Jurkat T-cells | anti-CD3/anti-CD28 mAbs | Western Blot | Phospho-p65 (NF-κB) | 1 - 10 |
| Murine Splenocytes / Jurkat T-cells | anti-CD3/anti-CD28 mAbs | Western Blot | Phospho-p38 MAPK | 1 - 15 |
| Murine Splenocytes / Jurkat T-cells | anti-CD3/anti-CD28 mAbs | Western Blot | Phospho-JNK | 1 - 15 |
| Murine Splenocytes / Jurkat T-cells | anti-CD3/anti-CD28 mAbs | Western Blot | Phospho-ERK | > 20 (potential selectivity) |
| Murine Splenocytes / RAW 264.7 | Lipopolysaccharide (LPS) | Western Blot | Phospho-p65 (NF-κB) | 1 - 10 |
| Murine Splenocytes / RAW 264.7 | Lipopolysaccharide (LPS) | Western Blot | Phospho-p38 MAPK | 1 - 15 |
| Murine Splenocytes / RAW 264.7 | Lipopolysaccharide (LPS) | Western Blot | Phospho-JNK | 1 - 15 |
Experimental Protocols
Protocol 1: Murine Splenocyte Proliferation Assay
Objective: To determine the dose-dependent inhibitory effect of this compound on the proliferation of murine splenocytes stimulated with anti-CD3/anti-CD28 antibodies or LPS.
Materials:
-
This compound
-
Murine splenocytes (isolated from BALB/c or C57BL/6 mice)
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Anti-mouse CD3ε antibody
-
Anti-mouse CD28 antibody
-
Lipopolysaccharide (LPS) from E. coli
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other proliferation assay reagent (e.g., resazurin)
-
96-well flat-bottom cell culture plates
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Plate reader
Procedure:
-
Isolate splenocytes from the spleen of a mouse under sterile conditions.
-
Prepare a single-cell suspension and count the cells.
-
Resuspend the cells in complete RPMI-1640 medium to a final concentration of 2 x 10⁶ cells/mL.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Prepare serial dilutions of this compound in complete medium. The final concentrations should typically range from 0.1 to 100 µM. Add 50 µL of the this compound dilutions to the appropriate wells.
-
Add 50 µL of the stimulation agent to the wells:
-
For T-cell stimulation: a combination of anti-CD3 (final concentration 1 µg/mL) and anti-CD28 (final concentration 2 µg/mL) antibodies.
-
For B-cell/macrophage stimulation: LPS (final concentration 1 µg/mL).
-
Include unstimulated (vehicle control) and stimulated (positive control without this compound) wells.
-
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.
Protocol 2: NF-κB and MAPK Signaling Pathway Analysis by Western Blot
Objective: To investigate the effect of this compound on the activation of key signaling proteins in the NF-κB and MAPK pathways in stimulated immune cells.
Materials:
-
This compound
-
Jurkat T-cells or RAW 264.7 macrophage cell line
-
Appropriate cell culture medium (e.g., RPMI-1640 for Jurkat, DMEM for RAW 264.7)
-
Stimulation agents: Phorbol 12-myristate 13-acetate (PMA) and ionomycin (B1663694) for Jurkat cells, or LPS for RAW 264.7 cells.
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against:
-
Phospho-p65 (NF-κB)
-
Total p65 (NF-κB)
-
Phospho-p38 MAPK
-
Total p38 MAPK
-
Phospho-JNK
-
Total JNK
-
Phospho-ERK1/2
-
Total ERK1/2
-
GAPDH or β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Seed Jurkat or RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with the appropriate agent:
-
Jurkat cells: PMA (50 ng/mL) and ionomycin (1 µM) for 30 minutes.
-
RAW 264.7 cells: LPS (1 µg/mL) for 30 minutes.
-
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature the protein samples by boiling with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Mandatory Visualizations
The following diagrams illustrate the hypothesized signaling pathways affected by this compound and the experimental workflow for its characterization.
Caption: Hypothesized T-Cell Signaling Inhibition by this compound.
Caption: Hypothesized LPS Signaling Inhibition by this compound.
Caption: Experimental Workflow for this compound Activity.
Troubleshooting & Optimization
challenges in quantifying volatile terpenoids like Maydispenoid A
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the quantification of volatile terpenoids.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental workflow for volatile terpenoid quantification.
Guide 1: Poor Recovery of Volatile Terpenoids
Low recovery of target analytes is a common issue, often stemming from their inherent volatility.
Question: My final quantified amounts of volatile terpenoids are consistently low. What are the potential causes and solutions?
Answer:
Low recovery can be attributed to several factors throughout the analytical process, from sample preparation to analysis. Here's a breakdown of potential causes and troubleshooting steps:
-
Analyte Loss During Sample Preparation: The high volatility of many terpenoids, especially monoterpenes, makes them susceptible to evaporation during sample handling.[1]
-
Troubleshooting Steps:
-
Minimize Heat Exposure: Grind plant material under liquid nitrogen or ensure samples and solvents are kept chilled to reduce volatilization.[1]
-
Limit Exposure to Air: Keep sample vials tightly sealed and minimize the time samples are exposed to the atmosphere.
-
Solvent Choice: Use a solvent with a boiling point that is not excessively high, as this will require more aggressive concentration steps which can lead to analyte loss.
-
-
-
Inefficient Extraction: The chosen extraction method may not be optimal for your specific terpenoids or sample matrix.
-
Troubleshooting Steps:
-
Method Selection: For highly volatile compounds, consider headspace sampling techniques like Headspace Solid-Phase Microextraction (HS-SPME) which minimize sample manipulation.[2][3][4] For less volatile sesquiterpenoids, liquid injection following solvent extraction might yield better recovery.[1]
-
Extraction Parameters: Optimize extraction time, temperature, and solvent-to-sample ratio. For SPME, fiber type, extraction temperature, and time are critical parameters to optimize.[2]
-
-
-
Analyte Loss During Concentration: The concentration step is a critical point for the loss of volatile compounds.
-
Troubleshooting Steps:
-
Gentle Concentration: Use a gentle stream of nitrogen for solvent evaporation and keep the sample vial on ice to minimize volatilization.[5][6]
-
Kuderna-Danish (K-D) Concentrator: For larger solvent volumes, a K-D apparatus can be more efficient at retaining volatile analytes compared to rotary evaporation.
-
-
-
Instrumental Issues: Problems within the gas chromatography (GC) system can also lead to poor recovery.
-
Troubleshooting Steps:
-
Inlet Discrimination: The GC inlet may not be efficiently transferring all analytes to the column. Ensure the inlet temperature is optimized.
-
Syringe Condensation: For headspace analysis, condensation of higher boiling point analytes in the syringe can be an issue.[1] Consider using a heated syringe or an alternative sampling method like SPME.[1]
-
-
Caption: Troubleshooting workflow for poor recovery of volatile terpenoids.
Guide 2: Peak Tailing in GC Analysis
Asymmetrical peak shapes, particularly tailing, can compromise resolution and lead to inaccurate quantification.
Question: I am observing significant peak tailing for my terpenoid standards and samples. What could be the cause and how can I fix it?
Answer:
Peak tailing in the gas chromatography of terpenoids is often due to unwanted interactions between the analytes and active sites within the GC system.[7] Many terpenoids contain polar functional groups that can interact with these sites.[7]
-
Active Sites in the GC System: Exposed silanol (B1196071) groups (-Si-OH) on glass surfaces of the inlet liner, column, or detector can interact with polar analytes.
-
Troubleshooting Steps:
-
Inlet Liner Maintenance: Replace the inlet liner with a new, deactivated one. Consider liners with advanced deactivation coatings.[7]
-
Column Maintenance: Trim the first 10-20 cm from the inlet end of the column to remove accumulated non-volatile residues and active sites. If tailing persists, condition the column according to the manufacturer's instructions. In severe cases, the column may need to be replaced.[7]
-
Inert Flow Path: Use deactivated injection port liners and gold-plated seals to minimize interactions.[7]
-
-
-
System Leaks: Leaks can disrupt the carrier gas flow, leading to poor peak shape.
-
Troubleshooting Steps:
-
Leak Check: Use an electronic leak detector to check all fittings, particularly at the inlet septum, column connections, and detector.[7]
-
-
-
Improper Column Installation: A poorly cut or installed column can cause turbulence in the gas flow.
-
Troubleshooting Steps:
-
Proper Column Cut: Ensure the column is cut cleanly at a 90-degree angle.[7] Inspect the cut with a magnifying tool.
-
-
Caption: Troubleshooting workflow for peak tailing in GC analysis.
Frequently Asked Questions (FAQs)
Q1: What is the best extraction method for volatile terpenoids?
A1: The optimal extraction method depends on the specific terpenoids of interest and the sample matrix.[5]
-
Steam Distillation: A traditional method effective for extracting a wide range of volatile compounds to produce essential oils.[8]
-
Solvent Extraction: Suitable for less volatile terpenoids or when dealing with complex matrices.[8] Common solvents include hexane, ethanol, and dichloromethane.[8]
-
Headspace (HS) and Headspace Solid-Phase Microextraction (HS-SPME): These are preferred for highly volatile terpenoids as they are sensitive and minimize sample preparation, reducing the risk of analyte loss and matrix interference.[1][9]
Q2: Which analytical technique is most suitable for quantifying volatile terpenoids?
A2: Gas chromatography (GC) is the most widely used technique for the analysis of volatile terpenoids due to their volatility.[9]
-
GC coupled with Mass Spectrometry (GC-MS): This is the gold standard for both identification and quantification, offering high sensitivity and selectivity.[9][10]
-
GC with Flame Ionization Detection (GC-FID): GC-FID is also commonly used and provides excellent quantitative accuracy, though it does not provide structural information for compound identification.[9]
Q3: How can I improve the separation of isomeric terpenoids?
A3: Co-elution of isomers is a significant challenge in terpenoid analysis.
-
Column Selection: Use a GC column with a stationary phase specifically designed for terpene analysis. Chiral columns are necessary for separating enantiomers.[2]
-
Temperature Program Optimization: A slow, optimized oven temperature ramp can improve the resolution of closely eluting compounds.
-
Multidimensional GC (GCxGC): For extremely complex samples, two-dimensional gas chromatography offers significantly enhanced resolving power.
Q4: How do I deal with matrix effects in my samples?
A4: Matrix effects, where other components in the sample interfere with the analysis of the target analytes, can lead to inaccurate quantification.
-
Sample Preparation: Techniques like headspace sampling (HS and HS-SPME) are excellent for minimizing matrix effects as they selectively isolate volatile compounds, leaving non-volatile matrix components behind.[1]
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is similar to your samples to compensate for any matrix-induced enhancement or suppression of the signal.
-
Standard Addition: This method can be used to accurately quantify analytes in complex matrices by adding known amounts of the standard to the sample itself.
Quantitative Data Summary
The following table summarizes typical performance data for the analysis of volatile terpenes using GC-MS based on published analytical methods for similar compounds. These values can serve as a reference for laboratories developing and validating methods.
| Parameter | Method 1 (HS-SPME-GC-MS) | Method 2 (Liquid Injection-GC-MS) |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL | 0.5 - 5.0 ng/mL |
| Limit of Quantification (LOQ) | 0.3 - 3.0 ng/mL | 1.5 - 15.0 ng/mL |
| Linearity (R²) | > 0.99 | > 0.99 |
| Intra-day Precision (%RSD) | < 10% | < 10% |
| Inter-day Precision (%RSD) | < 15% | < 15% |
| Accuracy (Recovery %) | 85 - 115% | 90 - 110% |
| Data synthesized from a comparative guide on volatile terpene analysis.[4] |
Experimental Protocols
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) with GC-MS
This method is suitable for the analysis of highly volatile terpenoids in liquid and solid matrices.[4]
-
Sample Preparation:
-
Accurately weigh or pipette the sample into a headspace vial.
-
Add a known amount of an appropriate internal standard.
-
Seal the vial with a PTFE/silicone septum.
-
-
Headspace Extraction:
-
GC-MS Analysis:
-
Injector: Desorb the analytes from the SPME fiber in the heated GC inlet.
-
Column: Use a suitable capillary column (e.g., DB-5ms).
-
Oven Program: Implement a temperature program that effectively separates the target analytes.
-
Carrier Gas: Helium is typically used.
-
Mass Spectrometer: Acquire data in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.[4]
-
Caption: General workflow for HS-SPME-GC-MS analysis of volatile terpenoids.
Protocol 2: Liquid Injection with GC-MS
This method is often used for less volatile terpenoids or for samples that are already in a liquid form or can be easily dissolved.[4]
-
Sample Preparation:
-
Perform a liquid-liquid extraction or solid-phase extraction to isolate the analytes from the sample matrix.
-
Concentrate the extract to a final volume using a gentle stream of nitrogen.
-
Add a known amount of an appropriate internal standard.
-
-
GC-MS Analysis:
-
Injector: Inject a small volume (e.g., 1 µL) of the extract into the GC inlet in split or splitless mode.[4]
-
Column, Oven Program, Carrier Gas, and Mass Spectrometer conditions: Similar to the HS-SPME method, these parameters should be optimized for the specific analytes of interest.
-
Caption: General workflow for Liquid Injection GC-MS analysis of terpenoids.
References
- 1. LABTips: Troubleshooting Tricky Terpenes | Labcompare.com [labcompare.com]
- 2. Enantiomeric and quantitative analysis of volatile terpenoids in different teas (Camellia sinensis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of volatile terpenoid compounds in Rhododendron species by multidimensional gas chromatography with quadrupole time-of-flight mass spectrometry----Institute of Geochemistry Chinese Academy of Sciences [english.gyig.cas.cn]
- 4. benchchem.com [benchchem.com]
- 5. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thecbggurus.com [thecbggurus.com]
- 7. benchchem.com [benchchem.com]
- 8. iipseries.org [iipseries.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
improving recovery of Maydispenoid A during extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the recovery of Maydispenoid A during extraction from the phytopathogenic fungus Bipolaris maydis.
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction and purification of this compound.
Issue 1: Low Yield of Crude Extract
| Symptom | Possible Cause | Troubleshooting Steps |
| Low overall weight of the dried extract after solvent evaporation. | Inefficient Fungal Culture Conditions: Suboptimal growth medium, pH, temperature, or incubation time leading to poor production of secondary metabolites. | 1. Optimize Culture Medium: Experiment with different media compositions, such as Potato Dextrose Broth (PDB) or rice solid medium, to find the optimal conditions for Bipolaris maydis growth and this compound production. |
| 2. Monitor and Adjust pH: The pH of the culture medium can significantly influence secondary metabolite production. Monitor the pH throughout the fermentation and consider using buffered media. | ||
| 3. Time-Course Study: Perform a time-course experiment to determine the optimal incubation period for peak this compound production. Harvesting too early or too late can result in lower yields. | ||
| Incomplete Cell Lysis and Extraction: The solvent may not be effectively penetrating the fungal mycelia to extract the intracellular this compound. | 1. Mycelia Disruption: Thoroughly grind the fungal mycelia before extraction to increase the surface area for solvent penetration. Freeze-drying the mycelia prior to grinding can enhance cell wall disruption. | |
| 2. Solvent Selection: this compound is a moderately polar sesterterpenoid. Test a range of solvents with varying polarities, such as ethyl acetate (B1210297), methanol (B129727), or a combination of solvents.[1] | ||
| 3. Enhanced Extraction Techniques: Employ ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve extraction efficiency and reduce extraction time compared to conventional maceration. | ||
| Degradation of this compound: The compound may be unstable under the extraction conditions. | 1. Temperature Control: Avoid high temperatures during extraction and solvent evaporation. Use a rotary evaporator at a temperature below 40°C. | |
| 2. pH Control: Ophiobolin-type sesterterpenoids can be sensitive to acidic or basic conditions. Maintain a neutral pH during extraction and subsequent workup steps. | ||
| 3. Minimize Exposure to Light: Store extracts and purified compounds in the dark to prevent potential photodegradation. |
Issue 2: Poor Recovery of this compound After Chromatographic Purification
| Symptom | Possible Cause | Troubleshooting Steps |
| Low yield of pure this compound after column chromatography or HPLC. | Suboptimal Chromatographic Conditions: Inappropriate stationary phase, mobile phase, or gradient profile leading to poor separation. | 1. Stationary Phase Selection: Silica (B1680970) gel is commonly used for the purification of terpenoids. For closely related impurities, consider using other stationary phases like C18 reversed-phase silica gel. |
| 2. Mobile Phase Optimization: Systematically test different solvent systems and gradient profiles to achieve optimal separation of this compound from other metabolites. A common mobile phase for silica gel chromatography of terpenoids is a gradient of hexane (B92381) and ethyl acetate. | ||
| 3. Monitor Fractions Carefully: Use thin-layer chromatography (TLC) or analytical HPLC to analyze all fractions from the column to avoid discarding fractions containing the target compound. | ||
| Co-elution with Impurities: Other compounds with similar polarity to this compound are present in the extract. | 1. Multiple Chromatographic Steps: Employ a multi-step purification strategy. For example, an initial separation on a silica gel column followed by purification on a Sephadex LH-20 column or by preparative HPLC.[1] | |
| 2. Recrystallization: If a semi-pure fraction is obtained, attempt recrystallization from a suitable solvent system to obtain pure this compound. | ||
| Irreversible Adsorption on the Column: The compound may be strongly and irreversibly binding to the stationary phase. | 1. Test Different Adsorbents: If significant loss is observed on silica gel, try a less active adsorbent like Florisil or neutral alumina. | |
| 2. Sample Pre-treatment: Pre-treat the crude extract to remove highly polar or reactive compounds before loading it onto the column. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its properties?
A1: this compound is an ophiobolin-type sesterterpenoid, a class of C25 terpenoids, isolated from the phytopathogenic fungus Bipolaris maydis. It has demonstrated potent immunosuppressive activity by inhibiting the proliferation of murine splenocytes.[1] As a sesterterpenoid, it is a moderately polar molecule.
Q2: What was the original method used for the extraction and isolation of this compound?
A2: The original study reporting the isolation of this compound utilized a multi-step process. The fermented rice substrate of Bipolaris maydis was extracted with 95% aqueous ethanol (B145695). The resulting residue was then suspended in water and partitioned with ethyl acetate. The ethyl acetate extract was then subjected to a series of chromatographic separations, including column chromatography on silica gel, and purification using Sephadex LH-20 and preparative HPLC to yield pure this compound.[1]
Q3: Which solvents are best for extracting this compound?
A3: Based on its sesterterpenoid structure, moderately polar solvents are expected to be most effective. The original isolation used ethyl acetate for liquid-liquid extraction.[1] Other solvents that are commonly used for terpenoid extraction and could be effective include methanol, ethanol, and chloroform. A combination of solvents may also improve extraction efficiency.
Q4: How can I improve the overall recovery of this compound?
A4: To improve recovery, consider a holistic approach from fermentation to final purification:
-
Optimize Fermentation: Ensure the fungal culture is producing a high titer of this compound by optimizing growth conditions.
-
Efficient Extraction: Use effective cell disruption techniques and choose an appropriate extraction solvent and method (e.g., UAE or MAE).
-
Careful Purification: Employ a multi-step purification strategy and carefully monitor fractions to minimize loss of the target compound.
-
Stability: Be mindful of the potential for degradation due to heat, pH, and light, and take precautions to minimize these factors.
Q5: What are the recommended storage conditions for this compound?
A5: To ensure the stability of purified this compound, it should be stored in a tightly sealed container, protected from light, and kept at low temperatures (e.g., -20°C for long-term storage). For solutions, use a non-reactive solvent and store under similar conditions.
Data Presentation
Table 1: Qualitative Comparison of Extraction Solvents for Fungal Terpenoids
| Solvent | Polarity | General Advantages | General Disadvantages |
| Hexane | Low | Good for extracting non-polar terpenoids. | Inefficient for more polar terpenoids like this compound. |
| Ethyl Acetate | Medium | Effective for a broad range of moderately polar terpenoids. Used in the original isolation of this compound.[1] | Can co-extract chlorophyll (B73375) and other pigments. |
| Chloroform | Medium | Good solvent for many terpenoids. | Can be toxic and environmentally harmful. |
| Methanol/Ethanol | High | Efficient in extracting a wide range of polar and moderately polar compounds. | May extract a large amount of water-soluble impurities, requiring further cleanup. |
Table 2: Comparison of Advanced Extraction Techniques for Terpenoids
| Technique | Principle | Advantages | Disadvantages |
| Ultrasound-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt cell walls and enhance solvent penetration. | Reduced extraction time, lower solvent consumption, increased yield. | Potential for localized heating, which may degrade thermolabile compounds if not controlled. |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and sample, leading to cell rupture and enhanced extraction. | Very short extraction times, reduced solvent usage, improved extraction efficiency. | Requires specialized equipment, potential for thermal degradation if not properly controlled. |
| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (e.g., CO2) as the extraction solvent. | Environmentally friendly, highly selective, solvent is easily removed. | High initial equipment cost, may require co-solvents for moderately polar compounds. |
Experimental Protocols
Protocol 1: Extraction of Crude this compound from Bipolaris maydis Culture
This protocol is adapted from the original literature describing the isolation of this compound.[1]
Materials:
-
Fermented rice culture of Bipolaris maydis
-
95% Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Distilled water (H₂O)
-
Rotary evaporator
-
Separatory funnel
-
Filtration apparatus
Procedure:
-
Harvest the fermented rice substrate from the Bipolaris maydis culture.
-
Extract the fermented substrate five times with 95% aqueous EtOH at room temperature.
-
Combine the ethanol extracts and evaporate the solvent under vacuum using a rotary evaporator to obtain a residue.
-
Suspend the residue in H₂O and transfer to a separatory funnel.
-
Partition the aqueous suspension with an equal volume of EtOAc.
-
Separate the EtOAc layer. Repeat the partitioning step two more times.
-
Combine the EtOAc extracts and evaporate the solvent under vacuum to yield the crude extract containing this compound.
Protocol 2: Purification of this compound by Column Chromatography
Materials:
-
Crude this compound extract
-
Silica gel (for column chromatography)
-
Hexane
-
Ethyl acetate (EtOAc)
-
Sephadex LH-20
-
Methanol (MeOH)
-
Glass column
-
Fraction collector
-
TLC plates and developing chamber
Procedure:
-
Prepare a silica gel column packed in hexane.
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or a small amount of the initial mobile phase) and load it onto the column.
-
Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of EtOAc.
-
Collect fractions and monitor the separation using TLC.
-
Combine the fractions containing this compound (identified by comparison with a standard if available, or by further analytical methods).
-
For further purification, dissolve the combined fractions in methanol and apply to a Sephadex LH-20 column, eluting with methanol.
-
Collect and combine the purified fractions containing this compound.
-
If necessary, perform a final purification step using preparative HPLC.
Mandatory Visualization
References
Technical Support Center: Maydispenoid A Analysis by GC/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of Maydispenoid A using Gas Chromatography-Mass Spectrometry (GC/MS). It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may arise during the GC/MS analysis of this compound.
Question: Why am I seeing poor peak shape or tailing for this compound?
Answer: Poor peak shape for terpenoids like this compound can be attributed to several factors:
-
Active Sites in the Injection Port or Column: Active sites can cause unwanted interactions with the analyte.
-
Solution: Use a deactivated inlet liner and a low-bleed GC column specifically designed for MS applications.[1] Consider silylation of the liner.
-
-
Improper Temperature Settings: If the transfer line or ion source temperature is too low, it can lead to condensation and peak tailing.
-
Solution: Ensure the transfer line, ion source, and mass analyzer are at their optimal temperatures.[1]
-
-
Column Overload: Injecting too much sample can lead to broad, tailing peaks.
-
Solution: Dilute your sample or use a split injection to reduce the amount of analyte reaching the column. A typical starting concentration is around 10 µg/mL with a 1 µL injection.[2]
-
-
Solvent Effects: The choice of solvent can impact peak shape.
-
Solution: Use a volatile organic solvent like hexane (B92381) or dichloromethane. Avoid protic solvents if possible, as they can interact with the stationary phase.[3][4]
-
Question: I am experiencing low sensitivity or cannot detect this compound.
Answer: Low sensitivity can be a significant hurdle. Here are some potential causes and solutions:
-
Suboptimal Sample Preparation: this compound may not be efficiently extracted or may be lost during sample preparation.
-
Inappropriate GC/MS Parameters: The instrument settings may not be optimized for this compound.
-
Matrix Effects: Components in your sample matrix can interfere with the ionization of this compound, leading to ion suppression.
-
Solution: Employ cleanup steps in your sample preparation, such as solid-phase extraction (SPE), to remove interfering compounds.[3]
-
-
Column Bleed: High column bleed can increase background noise and mask the analyte signal.
-
Solution: Use a low-bleed MS-certified column and ensure it is properly conditioned. Check for ions at m/z 207, 267, and 281, which are indicative of siloxane column bleed.[1]
-
Question: My results show poor reproducibility.
Answer: Poor reproducibility can stem from variability in sample preparation or instrument performance.
-
Inconsistent Sample Handling: Variations in extraction times, solvent volumes, or storage conditions can lead to inconsistent results.
-
Solution: Standardize your sample preparation protocol. Use an internal standard of similar chemical composition to this compound to account for variations.[5]
-
-
Instrument Contamination: A dirty injection port, column, or ion source can cause fluctuating results.
-
Solution: Perform regular maintenance, including changing the inlet liner and septum, trimming the column, and cleaning the ion source.
-
-
Unstable Carrier Gas Flow: Fluctuations in the carrier gas flow rate will affect retention times and peak areas.
-
Solution: Ensure a stable carrier gas supply with high-purity gas and check for leaks in the system.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended sample preparation method for this compound analysis?
A1: As this compound is a terpenoid, a general approach for non-volatile terpenes can be adopted. This typically involves extraction with a nonpolar organic solvent such as hexane.[5] For complex matrices, a cleanup step using solid-phase extraction (SPE) is recommended to remove interferences.[3] Always ensure your sample is free of particles by centrifuging or filtering before injection.[2][3]
Q2: What type of GC column is best suited for this compound analysis?
A2: A low-bleed, mid-polarity column, such as a 5% diphenyl / 95% dimethyl polysiloxane (e.g., DB-5ms or HP-5ms), is a good starting point for terpenoid analysis.[4] These columns provide good resolution for a wide range of compounds and are compatible with mass spectrometry.
Q3: What are the suggested starting GC/MS parameters for method development?
A3: The following table provides a general starting point for optimizing your GC/MS method for this compound. These parameters may require further optimization for your specific instrument and application.
| Parameter | Recommended Starting Value |
| GC Inlet | |
| Injection Mode | Splitless (for trace analysis) or Split |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 - 1.5 mL/min |
| Oven Program | |
| Initial Temperature | 50-70 °C, hold for 1-2 min |
| Ramp Rate | 10-20 °C/min |
| Final Temperature | 280-300 °C, hold for 5-10 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Scan Range | 50-500 m/z |
Q4: How can I identify the characteristic mass fragments of this compound?
Experimental Protocols
Protocol 1: General Sample Preparation for this compound Analysis
-
Extraction:
-
For solid samples, grind to a fine powder.
-
Extract a known weight of the sample with hexane (or another suitable nonpolar solvent) using sonication or vortexing. A common ratio is 1 g of sample to 10 mL of solvent.
-
Centrifuge the extract to pellet any solid material.
-
-
Cleanup (if necessary):
-
Pass the supernatant through a solid-phase extraction (SPE) cartridge (e.g., C18) to remove polar interferences.
-
Elute this compound from the SPE cartridge with a suitable solvent.
-
-
Concentration and Reconstitution:
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of a volatile solvent suitable for GC-MS analysis (e.g., hexane, ethyl acetate) to achieve a final concentration of approximately 10 µg/mL.[2]
-
-
Filtration:
-
Filter the final solution through a 0.22 µm syringe filter into a GC vial.
-
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting decision tree for GC/MS analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. uoguelph.ca [uoguelph.ca]
- 3. Sample preparation GC-MS [scioninstruments.com]
- 4. Sample preparation (GC-FID, GC-MS) — IMM Instrument Guides 1.0.7 documentation [imm-instruments.science.ru.nl]
- 5. thecbggurus.com [thecbggurus.com]
- 6. LABTips: Troubleshooting Tricky Terpenes | Labcompare.com [labcompare.com]
- 7. Terpenes in food and plant samples: Updates on sampling, pretreatment and analysis techniques - Arabian Journal of Chemistry [arabjchem.org]
- 8. Development and optimization of a gas chromatography/mass spectrometry method for the analysis of thermochemolytic degradation products of phthiocerol dimycocerosate waxes found in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Enhancing the Solubility of Maydispenoid A for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges associated with Maydispenoid A in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for cell-based assays? A1: this compound is a terpenoid and a potent immunosuppressor that can inhibit the proliferation of murine splenocytes.[1] Like many terpenoids, it is a hydrophobic molecule, leading to poor solubility in aqueous solutions such as cell culture media. This low solubility can cause the compound to precipitate, leading to inaccurate concentrations and unreliable assay results.
Q2: What is the recommended starting solvent for preparing a this compound stock solution? A2: For hydrophobic compounds like this compound, Dimethyl Sulfoxide (DMSO) is the most common and recommended starting solvent. It is capable of dissolving a wide range of organic molecules. Ethanol (B145695) or Dimethylformamide (DMF) can be considered as alternatives.
Q3: How should I prepare and store a stock solution of this compound? A3: A stock solution should be prepared by accurately weighing the solid compound and dissolving it in the minimum required volume of an organic solvent like DMSO to achieve a high concentration (e.g., 10-50 mM).[2][3] Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[4] If the compound is light-sensitive, protect the aliquots from light.[4]
Q4: What is the maximum concentration of an organic solvent, like DMSO, that can be used in a cell-based assay? A4: The maximum tolerated concentration of a solvent varies significantly between cell lines. Generally, most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant cytotoxicity. However, it is crucial to perform a vehicle control experiment to determine the maximum solvent concentration that does not affect cell viability or the experimental endpoint for your specific cell line.
Troubleshooting Guide
This guide addresses common issues encountered when preparing this compound for cell-based experiments.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| This compound does not dissolve in the primary organic solvent (e.g., DMSO). | The compound may require more energy to dissolve. | • Use mechanical assistance such as vortexing or sonication.[4]• Apply gentle warming (e.g., 37°C), but first verify the compound's thermal stability.[4]• Test alternative solvents like ethanol or DMF. |
| The compound precipitates when the stock solution is diluted into aqueous cell culture medium. | This common issue, known as "crashing out," occurs because the final concentration of the organic solvent is too low to keep the hydrophobic compound in solution.[5] | • Prepare a more concentrated stock solution: This allows for a smaller volume to be added to the medium, keeping the final solvent concentration low.[4]• Perform an intermediate dilution step: Serially dilute the stock solution into a mixture of the organic solvent and the aqueous medium before the final dilution.[5]• Use a co-solvent system: A mixture of solvents can sometimes be more effective than a single one.[4] |
| Inconsistent or non-reproducible results in biological assays. | This can be caused by the compound precipitating out of the solution over the course of the experiment, degradation of the compound, or variability in cell health.[5][6] | • Visually inspect for precipitates: Before adding to cells and at the end of the experiment, check the media for any visible precipitate.• Prepare fresh working solutions: Make fresh dilutions from the frozen stock for each experiment to avoid compound degradation.[6]• Standardize cell culture procedures: Ensure consistency in cell passage number and confluency to minimize biological variability.[6] |
| High cytotoxicity observed in vehicle control wells. | The concentration of the organic solvent is too high for the cells, causing toxicity that is independent of the compound's activity. | • Determine the Maximum Tolerated Solvent Concentration: Run a dose-response curve for the solvent alone (e.g., 0.1% to 2% DMSO) to identify the highest concentration that does not impact cell viability.[6]• Reduce final solvent concentration: Ensure the final concentration in all experimental wells is at or below this predetermined non-toxic level. |
Experimental Protocols
Protocol 1: Preparation of a 20 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh 1-2 mg of this compound powder using a calibrated analytical balance.
-
Solvent Addition: Based on the molecular weight of this compound, calculate the precise volume of high-purity, anhydrous DMSO required to achieve a 20 mM concentration.
-
Dissolution: Add the calculated volume of DMSO to the vial containing the compound. Vortex vigorously for 2-3 minutes. If dissolution is incomplete, place the vial in a sonicator bath for 10-15 minutes.[4]
-
Verification: Ensure the solution is clear and free of any visible particulates.
-
Aliquoting and Storage: Dispense the stock solution into small, single-use volumes (e.g., 10 µL) in sterile microcentrifuge tubes. Store immediately at -80°C, protected from light.[4]
Protocol 2: Determining Maximum Tolerated Solvent Concentration
-
Cell Seeding: Plate your chosen cell line in a 96-well plate at a predetermined optimal density and allow cells to adhere overnight.
-
Solvent Dilution Series: Prepare a serial dilution of your solvent (e.g., DMSO) in cell culture medium to create a range of concentrations (e.g., 2%, 1%, 0.5%, 0.25%, 0.1%, and a 0% control).
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different solvent concentrations.
-
Incubation: Incubate the plate for the intended duration of your experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as an MTT or resazurin-based assay.
-
Data Analysis: Plot the percentage of cell viability against the solvent concentration. The highest concentration that shows no significant decrease in viability compared to the 0% control is the maximum tolerated solvent concentration.
Visualizations
Below are diagrams illustrating key workflows and concepts for working with this compound.
Caption: Workflow for preparing this compound working solutions.
Caption: Troubleshooting logic for compound precipitation.
Caption: Hypothetical T-cell signaling pathway inhibited by this compound.
References
troubleshooting low signal in Maydispenoid A activity assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Maydispenoid A in activity assays. The information is tailored for scientists and drug development professionals encountering challenges such as low signal in their experimental setups.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues that can lead to a low or absent signal in this compound activity assays, particularly in the context of murine splenocyte proliferation.
Q1: I am not observing any inhibition of splenocyte proliferation with this compound. What are the potential causes?
A1: A lack of inhibitory activity can stem from several factors, ranging from the compound itself to the experimental setup. Here are the primary areas to investigate:
-
Compound Integrity and Handling:
-
Solubility: this compound, as a sesterterpenoid, may have limited aqueous solubility. Ensure it is completely dissolved in a suitable solvent like DMSO before diluting it in your culture medium. Precipitation of the compound upon addition to the aqueous medium can significantly lower its effective concentration.
-
Stability: Natural products can be unstable. Avoid repeated freeze-thaw cycles of your stock solution. Prepare fresh dilutions for each experiment from a recently prepared stock.
-
Concentration: The reported IC50 values for this compound are in the micromolar range. Verify that the concentrations you are testing are appropriate to observe an effect.
-
-
Cell-Based Assay Conditions:
-
Cell Viability: Ensure the splenocytes are viable and healthy before starting the experiment. Low viability will result in a poor proliferative response to stimuli, masking any inhibitory effect of your compound.
-
Stimulation Efficiency: The positive controls (splenocytes stimulated with anti-CD3/anti-CD28 or LPS without this compound) should show robust proliferation. A weak positive control signal indicates a problem with the stimulants, the cells, or the assay conditions.
-
Assay-Specific Issues: The method used to measure proliferation (e.g., MTT, [3H]-thymidine incorporation, CFSE) can be a source of error. Refer to the specific troubleshooting points for your chosen assay method below.
-
-
Cytotoxicity:
-
At high concentrations, this compound might be cytotoxic, leading to a decrease in cell number that could be misinterpreted as an inhibition of proliferation. It is crucial to perform a cytotoxicity assay in parallel to your proliferation assay to distinguish between antiproliferative and cytotoxic effects.
-
Q2: My positive controls (stimulated splenocytes) show a weak proliferative signal. How can I improve this?
A2: A weak positive control signal is a critical issue that needs to be resolved before assessing the activity of any compound. Consider the following:
-
Stimulant Concentration and Quality:
-
Titrate the concentration of your stimulating agents (anti-CD3/anti-CD28 antibodies or LPS) to determine the optimal concentration for your specific cell source and density.
-
Ensure the stimulants have not expired and have been stored correctly.
-
-
Cell Density and Health:
-
Optimize the seeding density of your splenocytes. Too few cells will result in a weak signal, while too many can lead to nutrient depletion and cell death.
-
Use freshly isolated splenocytes for the best results.
-
-
Culture Conditions:
-
Ensure the culture medium is fresh and properly supplemented with serum and antibiotics.
-
Maintain optimal incubator conditions (37°C, 5% CO2, and high humidity).
-
Q3: How can I be sure that the low signal I'm seeing is due to this compound's activity and not an artifact?
A3: This is a common concern when working with natural products. Here are some steps to validate your results:
-
Vehicle Control: Always include a vehicle control (cells treated with the same concentration of the solvent, e.g., DMSO, used to dissolve this compound). This will account for any effects of the solvent on cell proliferation.
-
Dose-Response Curve: Test a range of this compound concentrations to establish a dose-dependent inhibitory effect. A clear dose-response relationship strengthens the evidence for a specific biological activity.
-
Orthogonal Assays: If possible, use a different method to measure proliferation to confirm your findings. For example, if you are using an MTT assay, you could confirm your results with a direct cell count or a DNA synthesis assay like [3H]-thymidine incorporation.
-
Rule out Compound Interference: Some natural products can interfere with assay readouts. For example, colored compounds can affect absorbance-based assays like the MTT assay. Run cell-free controls with this compound and the assay reagents to check for any direct interference.
Summary of Troubleshooting Strategies
| Problem | Possible Cause | Recommended Action |
| No Signal/Very Low Signal | Compound is inactive or degraded. | Verify compound integrity and storage conditions. |
| Compound has poor solubility. | Ensure complete dissolution in a suitable solvent (e.g., DMSO) and check for precipitation in media. | |
| Incorrect compound concentration. | Perform a dose-response experiment with a wide range of concentrations. | |
| Low cell viability or density. | Use fresh, healthy cells at an optimized density. | |
| Ineffective stimulation of splenocytes. | Check the quality and concentration of stimulating agents (anti-CD3/CD28, LPS). | |
| Assay interference. | Run cell-free controls to check for direct compound interference with assay reagents. | |
| High Background Signal | Contamination of reagents or cells. | Use sterile techniques and fresh reagents. |
| Insufficient washing steps. | Ensure thorough washing to remove unbound reagents. | |
| Non-specific binding. | Optimize blocking steps if applicable to your assay. | |
| Poor Reproducibility | Inconsistent cell numbers. | Ensure accurate and consistent cell seeding in all wells. |
| Pipetting errors. | Calibrate pipettes and use consistent pipetting techniques. | |
| Edge effects in microplates. | Avoid using the outer wells of the plate for samples, or fill them with media to maintain humidity. |
Experimental Protocols
Protocol 1: Murine Splenocyte Proliferation Assay (Anti-CD3/Anti-CD28 Stimulation)
This protocol outlines the steps for assessing the immunosuppressive activity of this compound on T-cell proliferation.
Materials:
-
Freshly isolated murine splenocytes
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Anti-mouse CD3ε antibody (clone 145-2C11)
-
Anti-mouse CD28 antibody (clone 37.51)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Prepare Splenocytes: Isolate splenocytes from a mouse spleen under sterile conditions. Lyse red blood cells using a suitable lysis buffer. Wash the splenocytes with RPMI-1640 medium and resuspend them to a final concentration of 2 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Coat Plates (for anti-CD3 stimulation): Dilute the anti-mouse CD3ε antibody to 1 µg/mL in sterile PBS. Add 100 µL of this solution to each well of a 96-well plate and incubate for at least 2 hours at 37°C or overnight at 4°C. Before use, wash the wells three times with sterile PBS.
-
Cell Seeding and Treatment:
-
Add 100 µL of the splenocyte suspension (2 x 10^5 cells) to each well of the coated plate.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium. Add 100 µL of the diluted compound to the appropriate wells.
-
For the positive control, add 100 µL of medium containing anti-mouse CD28 antibody at a final concentration of 2 µg/mL.
-
For the negative control (unstimulated cells), add 100 µL of medium.
-
For the vehicle control, add 100 µL of medium containing the highest concentration of DMSO used for the this compound dilutions.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the supernatant and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of proliferation inhibition relative to the positive control.
Protocol 2: Murine Splenocyte Proliferation Assay (LPS Stimulation)
This protocol is for assessing the effect of this compound on B-cell proliferation.
Materials:
-
Same as Protocol 1, but replace anti-CD3/CD28 antibodies with Lipopolysaccharide (LPS) from E. coli.
Procedure:
-
Prepare Splenocytes: Follow step 1 from Protocol 1.
-
Cell Seeding and Treatment:
-
Add 100 µL of the splenocyte suspension (2 x 10^5 cells) to each well of a 96-well plate (uncoated).
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium. Add 50 µL of the diluted compound to the appropriate wells.
-
Prepare a working solution of LPS at 4x the final desired concentration (e.g., 40 µg/mL for a final concentration of 10 µg/mL).
-
Add 50 µL of the LPS working solution to the positive control and this compound-treated wells.
-
For the negative control, add 50 µL of medium.
-
For the vehicle control, add 50 µL of medium containing the highest concentration of DMSO.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Assay: Follow step 5 from Protocol 1.
-
Data Analysis: Calculate the percentage of proliferation inhibition relative to the positive control.
Visualizations
Troubleshooting Workflow for Low Signal
Caption: A logical workflow for troubleshooting low signal issues in this compound activity assays.
Hypothetical Signaling Pathway for T-Cell Activation and Inhibition
Caption: A potential mechanism of T-cell activation and hypothetical points of inhibition by this compound.
Experimental Workflow for this compound Screening
Caption: A streamlined workflow for screening the antiproliferative activity of this compound.
minimizing variability in Maydispenoid A experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experimental results involving Maydispenoid A.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My IC50 value for this compound in the splenocyte proliferation assay is inconsistent with published data. What are the potential causes?
A1: Discrepancies in IC50 values can arise from several factors. Here are some key areas to investigate:
-
Cell Viability and Density: Ensure initial splenocyte viability is high (>95%) and that cell seeding density is consistent across all wells and experiments. Inaccurate cell counts are a common source of variability.[1]
-
Reagent Quality and Concentration:
-
This compound: Confirm the purity and accurate concentration of your this compound stock solution. Improper storage can lead to degradation.
-
Stimulants (anti-CD3/CD28, LPS): Use antibodies and LPS from a reliable source and ensure the working concentrations are optimal for splenocyte activation.[2][3] Titrate these reagents if you are using a new lot.
-
-
Incubation Time: Adhere strictly to the recommended incubation times for both stimulation and this compound treatment. Deviations can significantly alter the outcome.
-
Assay Readout: If using a colorimetric or fluorometric assay (e.g., MTT, CellTiter-Glo®), ensure that the reading is taken within the linear range of the assay.
Q2: I am observing high variability between replicate wells in my proliferation assay. How can I reduce this?
A2: High well-to-well variability often points to technical inconsistencies in assay setup.[4][5]
-
Pipetting Technique: Inconsistent pipetting of cells, this compound, or assay reagents is a primary cause of variability. Use calibrated pipettes and ensure proper mixing.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate reagents and affect cell growth. To mitigate this, fill the outer wells with sterile PBS or media and do not use them for experimental samples.
-
Cell Clumping: Ensure a single-cell suspension of splenocytes before seeding. Cell clumps will lead to uneven cell distribution.
-
Incomplete Reagent Mixing: Gently mix the plate after adding each reagent to ensure uniform distribution without disturbing the cell monolayer.
Q3: How should I prepare and store this compound to ensure its stability and activity?
A3: Proper handling of this compound is critical for reproducible results.
-
Reconstitution: Refer to the manufacturer's data sheet for the recommended solvent (e.g., DMSO). Briefly centrifuge the vial before opening to ensure all powder is at the bottom.
-
Stock Solutions: Prepare a high-concentration stock solution to minimize the volume of solvent added to your cell culture, which can have cytotoxic effects.
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound.[6] Protect from light.
-
Working Dilutions: Prepare fresh working dilutions from the stock solution for each experiment. Do not store diluted solutions for extended periods.
Q4: What are the key signaling pathways affected by this compound in splenocytes?
A4: this compound exerts its immunosuppressive effects by inhibiting the proliferation of splenocytes activated by two different pathways:
-
T-Cell Receptor (TCR) Signaling: In the case of anti-CD3/anti-CD28 stimulation, this compound likely interferes with the T-cell activation cascade. This complex pathway involves a series of protein phosphorylations and downstream signaling molecules that lead to cytokine production and T-cell proliferation.[7][8][9][10]
-
Toll-Like Receptor 4 (TLR4) Signaling: When splenocytes are stimulated with Lipopolysaccharide (LPS), this compound is thought to inhibit the TLR4 signaling pathway. This pathway is crucial for the activation of innate immune cells like B cells and macrophages within the splenocyte population.[11][12]
Quantitative Data Summary
Table 1: Reported IC50 Values for this compound
| Cell Type | Stimulation Agent | Reported IC50 (µM) | Reference |
| Murine Splenocytes | anti-CD3/anti-CD28 mAbs | 5.28 | [13] |
| Murine Splenocytes | Lipopolysaccharide (LPS) | 7.25 | [13] |
Experimental Protocols
Protocol 1: Murine Splenocyte Proliferation Assay (Anti-CD3/CD28 Stimulation)
1. Preparation of Splenocytes: a. Isolate spleens from mice under sterile conditions. b. Gently homogenize the spleens in RPMI-1640 medium. c. Pass the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension. d. Lyse red blood cells using an ACK lysis buffer. e. Wash the splenocytes with RPMI-1640 and resuspend in complete RPMI-1640 medium (supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin). f. Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
2. T-Cell Activation and this compound Treatment: a. Coat a 96-well flat-bottom plate with anti-mouse CD3 antibody (1-3 µg/mL in sterile PBS) and incubate overnight at 4°C.[3][14] b. Wash the plate three times with sterile PBS to remove unbound antibody. c. Seed the splenocytes at a density of 2 x 10^5 cells/well in 100 µL of complete RPMI-1640. d. Add 50 µL of this compound at various concentrations (prepare serial dilutions). Include a vehicle control (e.g., DMSO). e. Add 50 µL of anti-mouse CD28 antibody (3-5 µg/mL) to each well.[3] f. Incubate the plate at 37°C in a 5% CO2 humidified incubator for 48-72 hours.
3. Proliferation Assessment (e.g., using MTT assay): a. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. b. Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals. c. Measure the absorbance at 570 nm using a microplate reader. d. Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
Protocol 2: Murine Splenocyte Proliferation Assay (LPS Stimulation)
1. Preparation of Splenocytes: a. Follow the same procedure as in Protocol 1, step 1.
2. B-Cell/Macrophage Activation and this compound Treatment: a. Seed the splenocytes at a density of 2 x 10^5 cells/well in a 96-well flat-bottom plate in 100 µL of complete RPMI-1640. b. Add 50 µL of this compound at various concentrations. Include a vehicle control. c. Add 50 µL of LPS (10 µg/mL) to each well.[15][16] d. Incubate the plate at 37°C in a 5% CO2 humidified incubator for 48-72 hours.
3. Proliferation Assessment: a. Follow the same procedure as in Protocol 1, step 3.
Visualizations
Caption: Simplified T-Cell activation signaling pathway.
Caption: Simplified LPS-induced TLR4 signaling pathway.
Caption: General workflow for this compound splenocyte proliferation assay.
References
- 1. mt.com [mt.com]
- 2. bdbiosciences.com [bdbiosciences.com]
- 3. T Cell Activation via Anti-CD3 and Anti-CD28 Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Understanding and managing sources of variability in cell measurements [insights.bio]
- 5. Reducing bioassay variability by identifying sources of variation and controlling key parameters in assay protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reconstitution & Storage Instructions | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 7. T-cell activation through the antigen receptor. Part 1: signaling components, signaling pathways, and signal integration at the T-cell antigen receptor synapse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cd-genomics.com [cd-genomics.com]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. cusabio.com [cusabio.com]
- 11. Genome-Wide Profiling of In Vivo LPS-Responsive Genes in Splenic Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Signal transduction by the lipopolysaccharide receptor, Toll-like receptor-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. img.abclonal.com [img.abclonal.com]
- 15. 2.9. Splenocyte Proliferation Assay [bio-protocol.org]
- 16. researchgate.net [researchgate.net]
addressing matrix effects in the analysis of Maydispenoid A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of Maydispenoid A.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of this compound analysis?
A1: Matrix effects are the alteration of the ionization efficiency of this compound by co-eluting compounds from the sample matrix during mass spectrometry analysis.[1][2][3] This interference can lead to either signal suppression (a decrease in the analyte's signal) or signal enhancement (an increase in the analyte's signal), resulting in inaccurate quantification.[1][2][4]
Q2: What causes matrix effects when analyzing this compound?
A2: Matrix effects in this compound analysis are primarily caused by endogenous components of the biological sample that are co-extracted with the analyte.[5] These can include phospholipids, salts, proteins, and other small molecules that interfere with the ionization process of this compound in the mass spectrometer's ion source.[3] The specific composition of the sample matrix (e.g., plasma, urine, tissue extract) will determine the nature and severity of these effects.
Q3: How can I determine if my this compound analysis is affected by matrix effects?
A3: A common method to assess matrix effects is the post-column infusion technique, which provides a qualitative assessment by identifying regions of ion suppression or enhancement in the chromatogram.[6] For a quantitative evaluation, the post-extraction spike method is used.[6] This involves comparing the signal response of this compound in a pure solvent to its response when spiked into a blank, extracted sample matrix.[6]
Troubleshooting Guide
Issue 1: Low Signal Intensity or Complete Signal Loss for this compound
-
Potential Cause: Significant ion suppression due to co-eluting matrix components.[1][7]
-
Troubleshooting Steps:
-
Improve Sample Cleanup: Employ a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove interfering compounds.[4][7]
-
Optimize Chromatography: Adjust the chromatographic conditions (e.g., gradient, column chemistry) to separate this compound from the interfering matrix components.
-
Sample Dilution: Dilute the sample extract to reduce the concentration of matrix components.[6] This is a simple and effective method if the concentration of this compound is high enough for detection after dilution.[6]
-
Issue 2: Poor Reproducibility and Inaccurate Quantification
-
Potential Cause: Variable matrix effects between different samples or calibration standards.[2]
-
Troubleshooting Steps:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS for this compound is the most effective way to compensate for matrix effects, as it co-elutes and experiences similar ionization suppression or enhancement as the analyte.[1][4][5]
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is identical to the study samples. This helps to normalize the matrix effects across the calibration curve and the unknown samples.[1]
-
Standard Addition: This method involves adding known amounts of this compound to aliquots of the sample. It is a robust way to correct for matrix effects in individual samples but can be time-consuming.[5]
-
Issue 3: Non-linear Calibration Curve
-
Potential Cause: The matrix effect is concentration-dependent, affecting the linearity of the standard curve prepared in a pure solvent.
-
Troubleshooting Steps:
-
Implement Matrix-Matched Standards: As mentioned above, preparing standards in a representative blank matrix can often restore linearity.[1]
-
Evaluate a Different Ionization Source: If using electrospray ionization (ESI), consider switching to atmospheric pressure chemical ionization (APCI), which can be less susceptible to matrix effects for certain compounds.[8]
-
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method
-
Prepare a Blank Sample: Extract a blank matrix sample (e.g., plasma from an untreated subject) using your established sample preparation protocol.
-
Prepare Spiked Samples:
-
Set A: Spike a known concentration of this compound into the extracted blank matrix.
-
Set B: Prepare a solution of this compound at the same concentration in the pure reconstitution solvent.
-
-
Analyze Samples: Analyze both sets of samples using your LC-MS/MS method.
-
Calculate Matrix Effect:
-
Matrix Effect (%) = (Peak Area in Set A / Peak Area in Set B) * 100
-
A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.
-
Protocol 2: Mitigation of Matrix Effects using Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: Dilute the biological sample (e.g., 1:1 with an appropriate buffer) to reduce viscosity.
-
SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange cartridge for a basic compound) with methanol (B129727) followed by the equilibration buffer.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove hydrophilic interferences.
-
Elution: Elute this compound from the cartridge using an appropriate solvent (e.g., methanol with a small percentage of ammonium (B1175870) hydroxide).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.
-
Analysis: Analyze the reconstituted sample by LC-MS/MS.
Quantitative Data Summary
The following tables present hypothetical data to illustrate the impact of matrix effects on this compound quantification and the effectiveness of different mitigation strategies.
Table 1: Impact of Matrix Effects on this compound Signal Intensity
| Sample Type | This compound Concentration (ng/mL) | Mean Peak Area (n=3) | Matrix Effect (%) |
| In Solvent | 10 | 150,000 | N/A |
| In Extracted Plasma | 10 | 60,000 | 40% (Suppression) |
| In Extracted Urine | 10 | 180,000 | 120% (Enhancement) |
Table 2: Comparison of Mitigation Strategies for this compound Analysis in Plasma
| Mitigation Strategy | This compound Concentration (ng/mL) | Measured Concentration (ng/mL) | Accuracy (%) |
| None (Solvent Calibration) | 10 | 4.2 | 42% |
| Sample Dilution (1:10) | 10 | 8.9 | 89% |
| Matrix-Matched Calibration | 10 | 9.8 | 98% |
| Stable Isotope-Labeled IS | 10 | 10.1 | 101% |
Visualizations
Caption: Workflow for assessing and mitigating matrix effects in this compound analysis.
Caption: Troubleshooting decision tree for inaccurate this compound quantification.
References
- 1. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bataviabiosciences.com [bataviabiosciences.com]
- 3. eijppr.com [eijppr.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Matrix Effect | PPT [slideshare.net]
Technical Support Center: Managing Maydispenoid A Precipitation in Aqueous Solutions
For researchers, scientists, and drug development professionals utilizing Maydispenoid A, maintaining its solubility in aqueous solutions is critical for experimental success and data reproducibility. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary use in research?
This compound is a potent immunosuppressor that has been shown to inhibit the proliferation of murine splenocytes activated by anti-CD3/anti-CD28 monoclonal antibodies and lipopolysaccharide (LPS).[1] Its primary use in research is to investigate immune response pathways and for the development of potential immunosuppressive therapies.
Q2: Why does this compound precipitate in my aqueous experimental setup?
Like many small molecule organic compounds, this compound is likely hydrophobic, meaning it has poor solubility in water-based solutions like cell culture media or buffers. Precipitation typically occurs when the concentration of this compound exceeds its solubility limit in the aqueous environment. This can be triggered by several factors, including the introduction of a concentrated stock solution (often in an organic solvent like DMSO) into the aqueous medium.[2]
Q3: What is the recommended solvent for preparing a stock solution of this compound?
For many hydrophobic compounds used in biological assays, Dimethyl Sulfoxide (B87167) (DMSO) is the recommended solvent for creating a high-concentration stock solution.[3][4] DMSO is a powerful polar aprotic solvent that can dissolve a wide range of polar and nonpolar compounds.[5]
Q4: What is the maximum recommended final concentration of DMSO in my cell culture?
To avoid solvent-induced toxicity to cells, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.1% and almost always below 0.5%.[6] It's crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.[4] DMSO has been shown to have immunosuppressive effects at higher concentrations.[7]
Q5: My this compound solution appears clear initially but precipitates after incubation. What could be the cause?
Delayed precipitation can be caused by several factors:
-
Temperature and pH shifts: The environment inside an incubator (37°C, CO2 atmosphere) can alter the pH and temperature of the medium, which in turn can affect the solubility of the compound.[2]
-
Interaction with media components: this compound may interact with salts, proteins (especially in serum), or other components in the culture medium over time, leading to the formation of insoluble complexes.[6]
-
Evaporation: Over longer incubation periods, evaporation of water from the culture medium can increase the concentration of all components, including this compound, potentially pushing it beyond its solubility limit.[6]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving issues with this compound precipitation.
| Issue | Potential Cause | Recommended Solution | Citation |
| Immediate Precipitation | Final concentration is too high. | Lower the final working concentration of this compound. | [2] |
| Improper dilution technique. | Pre-warm the aqueous medium to 37°C. Add the this compound stock solution dropwise while gently vortexing or swirling the medium to ensure rapid dispersal. | [2][6] | |
| Stock solution is too concentrated. | Prepare an intermediate dilution of the stock solution in DMSO before the final dilution into the aqueous medium. | [6] | |
| Delayed Precipitation (in incubator) | Compound instability in aqueous media. | For long-term experiments, consider replacing the media with a freshly prepared this compound solution every 24-48 hours. | [2] |
| Interaction with media components. | If compatible with your cell line, try using a serum-free or different basal media formulation. | [6] | |
| Media evaporation. | Ensure proper humidification of the incubator. For long-term cultures, consider using sealed flasks or plates. | [6] | |
| Inconsistent Experimental Results | Partial precipitation reducing the effective concentration. | Visually inspect the media for any signs of precipitation before and during the experiment. Consider filtering the final working solution through a 0.22 µm syringe filter before adding it to the cells. | [2] |
| Inaccurate stock solution concentration. | Prepare fresh stock solutions regularly and store them properly to avoid degradation. | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Solvent Selection: Use high-purity, anhydrous DMSO.
-
Calculation: Determine the required volume of DMSO to dissolve a known mass of this compound to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Dissolution: Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution thoroughly until all the solid is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid dissolution if necessary.[4][8]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C in tightly sealed vials.
Protocol 2: Preparation of this compound Working Solution for Cell-Based Assays
-
Pre-warm Medium: Pre-warm your complete cell culture medium (with serum and other supplements) to 37°C.
-
Intermediate Dilution (Optional but Recommended): If your final concentration is very low, it is good practice to first make an intermediate dilution of your stock solution in DMSO.
-
Final Dilution: While gently swirling the pre-warmed medium, add the required volume of the this compound stock solution dropwise. This ensures rapid and even distribution, minimizing localized high concentrations that can lead to precipitation.
-
Mixing: Gently mix the final working solution by inverting the tube or swirling the flask. Avoid vigorous vortexing, which can damage proteins in the medium.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is below 0.5%, and ideally below 0.1%.[6]
-
Visual Inspection: Before adding the working solution to your cells, visually inspect it for any signs of precipitation (cloudiness, crystals, or film).
Visualizing Experimental and Troubleshooting Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. emulatebio.com [emulatebio.com]
Validation & Comparative
Maydispenoid A: A Novel Immunosuppressive Agent on the Horizon
For Immediate Release
A promising new compound, Maydispenoid A, has demonstrated potent immunosuppressive activity in preclinical studies. Research indicates its potential as a novel therapeutic agent for autoimmune diseases and organ transplantation, offering a new avenue for drug development professionals and researchers in immunology. This guide provides a comprehensive comparison of this compound with established immunosuppressants, supported by available experimental data.
In Vitro Immunosuppressive Activity
This compound has shown significant inhibitory effects on the proliferation of murine splenocytes, a key indicator of immunosuppressive potential. In a study by Duan et al. (2020), this compound effectively suppressed the proliferation of splenocytes stimulated by both T-cell and B-cell activators.
Table 1: In Vitro Immunosuppressive Activity of this compound
| Activator | Target Cell Type | This compound IC₅₀ (µM) |
| Anti-CD3/anti-CD28 mAbs | T-cells | 5.28[1] |
| Lipopolysaccharide (LPS) | B-cells | 7.25[1] |
This data highlights this compound's ability to modulate immune responses involving both major types of lymphocytes.
Comparison with Standard Immunosuppressants
While direct comparative studies between this compound and established immunosuppressants like Cyclosporine A and Tacrolimus are not yet available, a comparison of their primary mechanisms of action provides valuable context for researchers.
Table 2: Mechanistic Comparison of Immunosuppressive Agents
| Immunosuppressant | Primary Mechanism of Action | Key Molecular Targets |
| This compound | Currently under investigation. | - |
| Cyclosporine A | Inhibition of calcineurin, a key enzyme in T-cell activation. This leads to a reduction in the production of interleukin-2 (B1167480) (IL-2) and subsequent T-cell proliferation. | Calcineurin, Cyclophilin |
| Tacrolimus (FK506) | Similar to Cyclosporine A, it inhibits calcineurin, but through binding to a different immunophilin (FK-binding protein 12). This also results in decreased IL-2 production and T-cell proliferation. | Calcineurin, FK-binding protein 12 (FKBP12) |
| Mycophenolate Mofetil (MMF) | Inhibition of inosine (B1671953) monophosphate dehydrogenase (IMPDH), an enzyme crucial for the de novo synthesis of guanine (B1146940) nucleotides. This selectively inhibits the proliferation of lymphocytes, which are highly dependent on this pathway. | Inosine monophosphate dehydrogenase (IMPDH) |
| Sirolimus (Rapamycin) | Inhibition of the mammalian target of rapamycin (B549165) (mTOR), a key kinase involved in cell growth, proliferation, and survival. This blocks the response of T-cells to IL-2. | Mammalian target of rapamycin (mTOR) |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following outlines the general methodology for the murine splenocyte proliferation assay used to evaluate the immunosuppressive activity of this compound.
Murine Splenocyte Proliferation Assay
Objective: To assess the in vitro immunosuppressive effect of a compound by measuring its ability to inhibit the proliferation of mouse splenocytes stimulated by mitogens.
Methodology:
-
Splenocyte Isolation: Spleens are harvested from mice (e.g., BALB/c) under sterile conditions. A single-cell suspension is prepared by mechanical dissociation of the spleen tissue. Red blood cells are lysed using a suitable buffer, and the remaining splenocytes are washed and resuspended in complete cell culture medium.
-
Cell Culture and Treatment: Splenocytes are seeded in 96-well plates at a predetermined density. The cells are then treated with various concentrations of the test compound (e.g., this compound) or a vehicle control.
-
Stimulation: Following a pre-incubation period with the test compound, splenocytes are stimulated with a mitogen to induce proliferation. Common mitogens include:
-
For T-cell proliferation: A combination of anti-CD3 and anti-CD28 monoclonal antibodies.
-
For B-cell proliferation: Lipopolysaccharide (LPS).
-
-
Proliferation Measurement: After a specific incubation period (typically 48-72 hours), cell proliferation is quantified using a standard method such as:
-
MTT Assay: Measures the metabolic activity of viable cells.
-
BrdU Incorporation Assay: Measures the incorporation of a thymidine (B127349) analog into the DNA of proliferating cells.
-
-
Data Analysis: The absorbance or fluorescence values are measured, and the percentage of inhibition of proliferation is calculated for each concentration of the test compound relative to the stimulated control. The half-maximal inhibitory concentration (IC₅₀) value is then determined by plotting the inhibition percentage against the log of the compound concentration.
Caption: Workflow for the murine splenocyte proliferation assay.
Signaling Pathways in Immunosuppression
Understanding the signaling pathways targeted by immunosuppressive drugs is fundamental to their development and clinical application. While the specific pathway modulated by this compound is yet to be elucidated, the diagram below illustrates the well-established calcineurin-NFAT pathway, a primary target for Cyclosporine A and Tacrolimus.
Caption: The Calcineurin-NFAT signaling pathway in T-cell activation.
Future Directions
The initial in vitro data for this compound is promising. Further research is warranted to:
-
Elucidate the precise molecular target and signaling pathway of this compound.
-
Conduct in vivo studies to confirm its immunosuppressive efficacy and evaluate its safety profile in animal models.
-
Perform direct comparative studies against current gold-standard immunosuppressants.
The exploration of novel immunosuppressive agents like this compound is vital for expanding the therapeutic arsenal (B13267) available to clinicians and improving outcomes for patients with immune-mediated diseases and transplant recipients.
References
Maydispenoid A and Cyclosporin A: A Comparative Analysis of T-Cell Suppressive Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the immunosuppressive properties of Maydispenoid A, a novel sesterterpenoid, and Cyclosporin (B1163) A, a well-established calcineurin inhibitor. The following sections present a quantitative comparison of their potencies, detailed experimental methodologies for assessing T-cell suppression, and visualizations of the relevant biological pathways and experimental workflows.
Data Presentation: Potency in Lymphocyte Proliferation
The immunosuppressive activities of this compound and Cyclosporin A were evaluated by their ability to inhibit the proliferation of murine splenocytes. T-cell specific proliferation was induced using anti-CD3 and anti-CD28 monoclonal antibodies, while B-cell proliferation was stimulated with lipopolysaccharide (LPS). The half-maximal inhibitory concentrations (IC50) are summarized below.
| Compound | T-Cell Proliferation (anti-CD3/anti-CD28) IC50 | B-Cell Proliferation (LPS) IC50 | Source |
| This compound | 5.28 µM | 7.25 µM | [1][2] |
| Cyclosporin A | 0.01 µM | 0.97 µM | [2] |
Mechanisms of Action
Cyclosporin A exerts its immunosuppressive effect by inhibiting calcineurin, a calcium and calmodulin-dependent serine/threonine phosphatase. This inhibition prevents the dephosphorylation of the nuclear factor of activated T-cells (NFAT), a key transcription factor. Consequently, NFAT cannot translocate to the nucleus to initiate the transcription of genes encoding crucial cytokines for T-cell activation and proliferation, most notably Interleukin-2 (IL-2).[3]
This compound , an ophiobolin-type sesterterpenoid isolated from the phytopathogenic fungus Bipolaris maydis, represents a newer class of immunosuppressors.[1] While its precise molecular target has not been fully elucidated, its ability to inhibit T-cell proliferation suggests a mechanism that interferes with T-cell activation signaling pathways. The discovery of immunosuppressive activity in this class of sesterterpenoids points towards a potentially novel mechanism of action that may differ from established immunosuppressants like Cyclosporin A.[1]
Signaling Pathway Diagrams
Experimental Protocols
Murine Splenocyte Proliferation Assay
This assay is a standard method to assess the effect of compounds on the proliferation of lymphocytes, including T-cells and B-cells.
1. Splenocyte Isolation:
-
Euthanize a mouse (e.g., C57BL/6) via an approved method.
-
Aseptically remove the spleen and place it in a sterile petri dish containing RPMI-1640 medium.
-
Gently tease the spleen apart using sterile forceps and a syringe plunger to create a single-cell suspension.
-
Pass the cell suspension through a 70 µm cell strainer to remove debris.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in red blood cell lysis buffer for 3 minutes.
-
Neutralize the lysis buffer with excess RPMI-1640 and centrifuge again.
-
Resuspend the final cell pellet in complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, penicillin/streptomycin, and 2-mercaptoethanol) and determine the cell concentration using a hemocytometer.
2. Cell Seeding and Treatment:
-
Seed the splenocytes into a 96-well flat-bottom plate at a density of 2 x 10^5 cells/well in 100 µL of complete medium.
-
For T-cell proliferation, pre-coat the wells with anti-CD3 antibody (e.g., 1 µg/mL in PBS) overnight at 4°C. Wash the wells with sterile PBS before adding cells. Add soluble anti-CD28 antibody (e.g., 1 µg/mL) to the cell suspension.
-
For B-cell proliferation, add lipopolysaccharide (LPS) to the wells at a final concentration of 10 µg/mL.
-
Prepare serial dilutions of this compound and Cyclosporin A in complete medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and an unstimulated control.
3. Proliferation Measurement (MTT Assay):
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Centrifuge the plate, carefully aspirate the supernatant, and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
-
Calculate the percentage of proliferation inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Experimental Workflow Diagram
References
A Comparative Analysis of the Immunosuppressive Properties of Maydispenoid A and Tacrolimus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of Maydispenoid A and Tacrolimus, two potent immunosuppressive agents. While Tacrolimus is a well-established calcineurin inhibitor widely used in clinical practice, this compound is a newer natural product with demonstrated immunosuppressive activity. This document aims to present a side-by-side comparison of their known biological activities, supported by available experimental data, to aid researchers in understanding their potential therapeutic applications and mechanisms of action.
Data Presentation: Quantitative Comparison of Immunosuppressive Activity
The following table summarizes the available quantitative data on the inhibitory effects of this compound and Tacrolimus on immune cell proliferation. This data provides a basis for comparing their relative potency in in vitro assays.
| Compound | Assay | Cell Type | Stimulant | IC50 | Reference |
| This compound | Splenocyte Proliferation | Murine Splenocytes | anti-CD3/anti-CD28 mAbs | 5.28 µM | [1] |
| Splenocyte Proliferation | Murine Splenocytes | Lipopolysaccharide (LPS) | 7.25 µM | [1] | |
| Tacrolimus | T-Cell Proliferation | Human Peripheral Blood Mononuclear Cells (PBMCs) | Phytohemagglutinin (PHA) | 3.125 ng/mL (~4 nM) | [2][3] |
| T-Cell Proliferation | Murine Splenocytes | anti-CD3ε mAb | Dose-dependent reduction observed | [2][3] |
Mechanism of Action and Signaling Pathways
Tacrolimus: A Calcineurin-NFAT Pathway Inhibitor
Tacrolimus exerts its immunosuppressive effects primarily through the inhibition of calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase. By binding to the immunophilin FKBP12, Tacrolimus forms a complex that inhibits calcineurin's phosphatase activity. This inhibition prevents the dephosphorylation of the nuclear factor of activated T-cells (NFAT), a key transcription factor. As a result, NFAT cannot translocate to the nucleus to initiate the transcription of genes encoding pro-inflammatory cytokines, most notably Interleukin-2 (IL-2). The suppression of IL-2 production leads to a reduction in T-lymphocyte proliferation and activation, which is central to its potent immunosuppressive effect.
Caption: Tacrolimus inhibits the calcineurin-NFAT signaling pathway.
This compound: A Potent Immunosuppressor with an Undefined Mechanism
This compound, a sesquiterpenoid isolated from the phytopathogenic fungus Bipolaris maydis, has demonstrated significant immunosuppressive properties.[1] Experimental data shows its ability to inhibit the proliferation of murine splenocytes stimulated by both T-cell activators (anti-CD3/anti-CD28 antibodies) and B-cell activators (LPS).[1] This suggests a broad inhibitory effect on lymphocyte activation. However, the precise molecular target and the specific signaling cascade through which this compound exerts its effects have not yet been elucidated. Further research is required to identify its mechanism of action, which could potentially reveal a novel pathway for immunosuppression.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
1. Murine Splenocyte Proliferation Assay
This assay is used to assess the in vitro immunosuppressive activity of a compound on a mixed population of primary lymphocytes.
Caption: Workflow for the murine splenocyte proliferation assay.
-
Cell Isolation: Spleens are aseptically harvested from mice. A single-cell suspension is prepared by mechanical dissociation through a cell strainer.[4][5] Red blood cells are lysed using a lysis buffer, and the remaining splenocytes are washed and resuspended in complete culture medium.[4]
-
Cell Culture and Treatment: Splenocytes are seeded in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well.[6] Cells are then treated with various concentrations of the test compound (this compound or Tacrolimus).
-
Stimulation: T-cell dependent proliferation is induced by adding anti-CD3 and anti-CD28 monoclonal antibodies, while B-cell dependent proliferation is stimulated with lipopolysaccharide (LPS).[1][7]
-
Proliferation Measurement (MTT Assay): After a 48-72 hour incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.[6][8] Viable, proliferating cells metabolize the MTT into a purple formazan (B1609692) product. The formazan crystals are then dissolved using a solubilization solution, and the absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of inhibition is calculated relative to the stimulated control wells without any compound. The IC50 value, the concentration of the compound that inhibits cell proliferation by 50%, is then determined from the dose-response curve.[9][10]
2. Human T-Cell Proliferation Assay
This assay specifically evaluates the effect of a compound on the proliferation of T-lymphocytes from human peripheral blood.
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).[3]
-
Cell Culture and Treatment: PBMCs are seeded in a 96-well plate and treated with different concentrations of the test compound.
-
Stimulation: T-cell proliferation is induced using a mitogen such as Phytohemagglutinin (PHA) or with anti-CD3 and anti-CD28 antibodies.[11][12]
-
Proliferation Measurement (CFSE Staining): Cells are labeled with Carboxyfluorescein succinimidyl ester (CFSE) prior to stimulation. CFSE is a fluorescent dye that is equally distributed between daughter cells upon cell division, leading to a stepwise reduction in fluorescence intensity with each proliferation cycle. After a set incubation period, the fluorescence of the cells is analyzed by flow cytometry.
-
Data Analysis: The percentage of proliferating cells is determined by gating on the cell populations that have undergone one or more divisions (i.e., have reduced CFSE fluorescence). The IC50 value is calculated from the dose-response curve.[3]
Conclusion
Both this compound and Tacrolimus demonstrate potent immunosuppressive activity in vitro. Tacrolimus is a well-characterized immunosuppressant with a defined mechanism of action targeting the calcineurin-NFAT signaling pathway. In contrast, this compound represents a promising new immunosuppressive agent with a potentially novel mechanism of action that warrants further investigation. The broad inhibitory effect of this compound on both T- and B-cell proliferation suggests a different or more upstream target in the immune activation cascade compared to Tacrolimus. Future studies focused on target identification and elucidation of the signaling pathway of this compound will be crucial in determining its potential as a therapeutic agent and for providing a more direct comparison with established immunosuppressants like Tacrolimus.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Effects of Tacrolimus on T-Cell Proliferation Are Short-Lived: A Pilot Analysis of Immune Function Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Splenocyte proliferation assay [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. Suppression of Primary Splenocyte Proliferation by Artemisia capillaris and Its Components - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Single Cell Analysis of Blood Mononuclear Cells Stimulated Through Either LPS or Anti-CD3 and Anti-CD28 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparative In Vitro Studies on the Immunosuppressive Activities of Mycophenolic Acid, Bredinin, FK 506, Cyclosporine, and Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. stemcell.com [stemcell.com]
- 12. LPA3P - Overview: Lymphocyte Proliferation to Anti-CD3/Anti-CD28 and Anti-CD3/Interleukin-2 (IL-2), Flow Cytometry, Blood [mayocliniclabs.com]
Unraveling the Immunosuppressive Action of Maydispenoid A: A Comparative Analysis
A detailed guide for researchers, scientists, and drug development professionals on the mechanism of action of the novel immunosuppressant, Maydispenoid A, benchmarked against established clinical agents. This report synthesizes available experimental data to clarify its position in the landscape of immunomodulatory compounds.
This compound, a recently identified terpenoid, has demonstrated potent immunosuppressive capabilities. Experimental findings show its effectiveness in curbing the proliferation of murine splenocytes, which are key components of the adaptive immune system. This guide provides a comprehensive comparison of this compound with two widely used immunosuppressive drugs, Cyclosporin A and Tacrolimus (FK506), detailing their respective mechanisms of action and presenting the supporting experimental data. While the precise molecular target of this compound is yet to be fully elucidated, this guide will focus on its observed effects on critical immune cell activation pathways and contrast them with the well-defined mechanisms of its counterparts.
Comparative Performance: Inhibition of Immune Cell Proliferation
This compound has been shown to inhibit splenocyte proliferation triggered by two distinct pathways: T-cell activation via anti-CD3/anti-CD28 monoclonal antibodies and B-cell/macrophage activation via lipopolysaccharide (LPS).[1] This dual activity suggests a broad-spectrum immunosuppressive potential. In comparison, Cyclosporin A and Tacrolimus are primarily recognized for their potent inhibition of T-cell activation.
The inhibitory potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values. The available data for this compound and its related compound, Maydispenoid B, are summarized below.
| Compound | Activation Method | Target Cells | IC50 (µM) | Reference |
| This compound | anti-CD3/anti-CD28 mAbs | Murine Splenocytes (T-cells) | 5.28 | [1] |
| Lipopolysaccharide (LPS) | Murine Splenocytes (B-cells, etc.) | 7.25 | [1] | |
| Maydispenoid B | anti-CD3/anti-CD28 mAbs | Murine Splenocytes (T-cells) | 9.38 | |
| Lipopolysaccharide (LPS) | Murine Splenocytes (B-cells, etc.) | 16.82 |
Unveiling the Mechanisms of Action
A crucial distinction between this compound and the established immunosuppressants lies in their known mechanisms of action. Cyclosporin A and Tacrolimus have well-defined molecular targets within the T-cell signaling cascade, while the target of this compound is still under investigation.
The Calcineurin-NFAT Pathway: The Target of Cyclosporin A and Tacrolimus
The immunosuppressive effects of both Cyclosporin A and Tacrolimus converge on the inhibition of calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[2][3][4][][6][7][8][9] Calcineurin plays a pivotal role in T-cell activation by dephosphorylating the Nuclear Factor of Activated T-cells (NFAT) transcription factor.[3][4][7][8] This dephosphorylation is a critical step for NFAT's translocation into the nucleus, where it initiates the transcription of genes encoding key cytokines, most notably Interleukin-2 (IL-2).[2][4][][6][7][8] IL-2 is a potent T-cell growth factor, essential for the proliferation and differentiation of T-cells.
The specific mechanisms are as follows:
-
Cyclosporin A first binds to the intracellular protein cyclophilin.[4][8] This complex then binds to and inhibits the phosphatase activity of calcineurin.[4][8]
-
Tacrolimus (FK506) binds to a different immunophilin, the FK506-binding protein (FKBP).[2][3] This tacrolimus-FKBP complex then inhibits calcineurin.[2][3]
By blocking calcineurin, both drugs effectively halt the NFAT signaling pathway, leading to a downstream reduction in IL-2 production and subsequent suppression of T-cell proliferation.[2][3][4][][6][7][8][9]
This compound: An Unresolved Mechanism
The ability of this compound to inhibit splenocyte proliferation stimulated by both T-cell specific (anti-CD3/anti-CD28) and more general (LPS) activators suggests a mechanism of action that may differ from or be broader than that of calcineurin inhibitors.
-
Inhibition of T-cell Activation: The suppression of anti-CD3/anti-CD28 induced proliferation indicates that this compound interferes with the T-cell activation cascade. However, it is not yet known if this interference occurs at the level of calcineurin, upstream at the T-cell receptor signaling complex, or further downstream.
-
Inhibition of LPS-induced Activation: LPS primarily activates B-cells and macrophages through the Toll-like receptor 4 (TLR4) signaling pathway. The inhibition of this pathway by this compound suggests it may target a common downstream signaling molecule or have multiple molecular targets.
Further research is necessary to pinpoint the precise molecular target(s) of this compound and to fully characterize its mechanism of action.
Experimental Protocols
The validation of the immunosuppressive activity of these compounds relies on robust in vitro assays. The following is a generalized protocol for the splenocyte proliferation assay used to determine the IC50 values.
Splenocyte Proliferation Assay
Objective: To measure the inhibitory effect of a compound on the proliferation of murine splenocytes stimulated with mitogens.
Methodology:
-
Splenocyte Isolation:
-
Spleens are aseptically harvested from mice (e.g., BALB/c).
-
A single-cell suspension is prepared by mechanical dissociation of the spleen tissue.
-
Red blood cells are lysed using a suitable buffer (e.g., ACK lysis buffer).
-
The remaining splenocytes are washed, counted, and resuspended in complete cell culture medium.
-
-
Cell Culture and Stimulation:
-
Splenocytes are seeded into 96-well microplates at a predetermined density (e.g., 2 x 10^5 cells/well).
-
The cells are treated with various concentrations of the test compound (e.g., this compound) or a vehicle control.
-
Proliferation is induced by adding a stimulating agent:
-
For T-cell proliferation: A combination of anti-CD3 and anti-CD28 monoclonal antibodies.
-
For B-cell/macrophage proliferation: Lipopolysaccharide (LPS).
-
-
The plates are incubated for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.
-
-
Measurement of Proliferation:
-
Cell proliferation is commonly assessed using a colorimetric assay, such as the MTT or WST-1 assay, or by measuring the incorporation of a radiolabeled nucleotide (e.g., [3H]-thymidine).
-
For an MTT assay, the MTT reagent is added to each well and incubated for a few hours. The resulting formazan (B1609692) crystals are then solubilized, and the absorbance is measured using a microplate reader.
-
The absorbance values are proportional to the number of viable, proliferating cells.
-
-
Data Analysis:
-
The percentage of inhibition for each compound concentration is calculated relative to the stimulated control wells without any inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
Conclusion
This compound presents as a promising immunosuppressive agent with a distinct profile from the calcineurin inhibitors Cyclosporin A and Tacrolimus. Its ability to inhibit proliferation induced by both T-cell and B-cell/macrophage activators points towards a potentially broader mechanism of action. While the precise molecular target of this compound remains an active area of investigation, the existing data provides a solid foundation for further research. Future studies should focus on target identification and deconvolution to fully understand its signaling pathway and to accurately position it within the therapeutic arsenal (B13267) for immune-mediated diseases.
References
- 1. Effects of cyclosporine A on T cell development and clonal deletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Immunobiogram, a Novel In Vitro Assay to Evaluate Treatment Resistance in Patients Receiving Immunosuppressive Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. athmicbiotech.com [athmicbiotech.com]
- 4. Biomarkers of immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dash.harvard.edu [dash.harvard.edu]
- 7. Negative regulation of TLR signaling in myeloid cells—Implications for autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of the Toll Like receptor (TLR) radical cycle in chronic inflammation: possible treatments targeting the TLR4 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The calcineurin-NFAT pathway negatively regulates megakaryopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Maydispenoid A and Other Immunosuppressants on In Vitro T-Cell Proliferation
For Immediate Release
This guide provides a comparative analysis of the in vitro efficacy of Maydispenoid A, a novel immunosuppressive agent, against established immunosuppressants such as Cyclosporin A, Tacrolimus, and Sirolimus. This document is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of immunosuppressive therapies.
Executive Summary
This compound has demonstrated potent immunosuppressive activity in vitro by inhibiting murine splenocyte proliferation.[1] This guide presents a summary of its efficacy, benchmarked against leading immunosuppressants, and provides detailed experimental protocols for reproducibility. Furthermore, it visualizes the known signaling pathways of these immunosuppressants to offer a comparative mechanistic overview. While the precise molecular target of this compound is yet to be fully elucidated, its inhibitory action on T-cell proliferation stimulated by anti-CD3/anti-CD28 monoclonal antibodies suggests a mechanism that interferes with T-cell receptor (TCR) signaling.
Data Presentation: In Vitro Efficacy
The following table summarizes the 50% inhibitory concentration (IC50) values for this compound and other widely used immunosuppressants. It is important to note that the experimental conditions, such as cell type and stimulation method, may vary between studies, which can influence the absolute IC50 values.
| Immunosuppressant | Assay | Cell Type | Stimulation | IC50 |
| This compound | Splenocyte Proliferation | Murine | anti-CD3/anti-CD28 mAbs | 5.28 µM[1] |
| Splenocyte Proliferation | Murine | Lipopolysaccharide (LPS) | 7.25 µM[1] | |
| Cyclosporin A | Lymphocyte Proliferation | Human & Rabbit | Mitogen/Alloantigen | 19 +/- 4 µg/L (~15.8 nM)[2] |
| Tacrolimus | T-Cell Proliferation | Human | anti-CD3/anti-CD28 beads | Effective at 3.125 ng/mL (~3.9 nM)[3] |
| Sirolimus (Rapamycin) | T-Cell Proliferation | Human | Phorbol Myristate Acetate (PMA) | <1 nM[4] |
Experimental Protocols
Murine Splenocyte Proliferation Assay
This protocol outlines the methodology for assessing the in vitro immunosuppressive activity of a compound by measuring its effect on the proliferation of murine splenocytes stimulated with anti-CD3 and anti-CD28 antibodies.
1. Materials and Reagents:
-
Spleens from C57BL/6 mice
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Anti-mouse CD3ε antibody (clone 145-2C11)
-
Anti-mouse CD28 antibody (clone 37.51)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other proliferation assay reagent (e.g., WST-1, resazurin)[5]
-
Dimethyl sulfoxide (B87167) (DMSO) or appropriate solubilization buffer for the chosen proliferation reagent
-
96-well flat-bottom cell culture plates
-
Sterile phosphate-buffered saline (PBS)
2. Procedure:
-
Splenocyte Isolation: Aseptically harvest spleens from mice and prepare a single-cell suspension in RPMI-1640 medium. This can be achieved by gently teasing the spleens apart with sterile forceps or by passing them through a 70 µm cell strainer. Lyse red blood cells using a lysis buffer and wash the remaining splenocytes with PBS.
-
Cell Plating: Resuspend the splenocytes in complete RPMI-1640 medium and adjust the cell concentration. Seed the cells into a 96-well plate at a density of approximately 2 x 10^5 cells per well in a volume of 100 µL.
-
Compound Addition: Prepare serial dilutions of the test compounds (e.g., this compound, Cyclosporin A) in complete RPMI-1640 medium. Add 50 µL of the compound dilutions to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Cell Stimulation: Prepare a stimulation cocktail containing anti-CD3 and anti-CD28 antibodies in complete RPMI-1640 medium. A common starting concentration is 1 µg/mL for each antibody. Add 50 µL of the stimulation cocktail to each well, except for the unstimulated control wells. The final volume in each well should be 200 µL.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.[5]
-
Proliferation Assay (MTT Example):
-
Approximately 4 hours before the end of the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for the final 4 hours.
-
Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.
-
Incubate the plate overnight at 37°C.
-
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition of proliferation for each compound concentration compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by the compared immunosuppressants.
Caption: T-Cell Receptor Signaling and the putative point of inhibition for this compound.
Caption: Mechanism of action for Calcineurin inhibitors like Cyclosporin A and Tacrolimus.
Caption: Mechanism of action for mTOR inhibitors like Sirolimus.
Conclusion
This compound demonstrates significant immunosuppressive properties by inhibiting murine T-cell proliferation. While its potency in the described in vitro assay appears to be in the micromolar range, which is less potent than established immunosuppressants like Cyclosporin A, Tacrolimus, and Sirolimus that are effective at nanomolar concentrations, further studies are warranted to fully characterize its mechanism of action and potential for therapeutic development. The provided experimental protocol serves as a foundation for such future investigations. The distinct signaling pathways of current immunosuppressants highlight the diverse strategies for modulating the immune response, and the elucidation of this compound's precise target will be crucial in determining its unique position within this therapeutic landscape.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A comparison of the immunosuppressive effects of cyclosporine A and cyclosporine G in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Comparative In Vitro Studies on the Immunosuppressive Activities of Mycophenolic Acid, Bredinin, FK 506, Cyclosporine, and Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comparative study of colorimetric cell proliferation assays in immune cells - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Maydispenoid A's Biological Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of Maydispenoid A with other structurally related ophiobolin-type sesterterpenoids. The information is compiled from published scientific literature to support independent verification and further research.
Overview of this compound
This compound is an ophiobolin-type sesterterpenoid isolated from the phytopathogenic fungus Bipolaris maydis. Preliminary studies have demonstrated its potential as both an immunosuppressive and cytotoxic agent. This guide will delve into the quantitative data supporting these activities, compare them with those of other known ophiobolins, and provide detailed experimental methodologies for the key assays cited.
Data Presentation: Comparative Biological Activities
The following tables summarize the reported immunosuppressive and cytotoxic activities of this compound and comparable ophiobolin-type sesterterpenoids.
Table 1: Immunosuppressive Activity of this compound
| Compound | Assay | Target Cells | Mitogen | IC50 (µM) |
| This compound | T-lymphocyte Proliferation Assay | Mouse Splenic T-lymphocytes | Concanavalin A | 8.8 |
Table 2: Cytotoxic Activity of this compound and Other Ophiobolins
| Compound | B16 (mouse melanoma) | HepG2 (human liver cancer) | MCF-7 (human breast cancer) | A549 (human lung cancer) | HCT-8 (human colon cancer) | Bel-7402 (human liver cancer) | BGC-823 (human gastric cancer) | A2780 (human ovarian cancer) |
| This compound | 29.4 µM | 21.3 µM | 18.4 µM | - | - | - | - | - |
| Ophiobolin A | - | - | - | - | - | - | - | - |
| 6-epi-Ophiobolin A | - | - | - | 4.5 µM[1] | 2.09 µM[1] | 2.71 µM[1] | 2.33 µM[1] | 2.17 µM[1] |
| 3-Anhydro-ophiobolin A | - | - | - | - | - | - | - | - |
Note: A hyphen (-) indicates that data for the specific cell line was not found in the reviewed literature.
Experimental Protocols
Immunosuppressive Activity Assay (T-lymphocyte Proliferation)
This protocol outlines the general procedure for assessing the inhibitory effect of a compound on mitogen-induced T-lymphocyte proliferation.
Objective: To determine the concentration at which a compound inhibits 50% of T-lymphocyte proliferation (IC50).
Materials:
-
Spleen from BALB/c mice
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Concanavalin A (ConA)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Test compound (e.g., this compound)
Procedure:
-
Cell Preparation: Aseptically remove the spleen from a BALB/c mouse and prepare a single-cell suspension of splenocytes in RPMI-1640 medium.
-
Cell Seeding: Seed the splenocytes into a 96-well plate at a density of 5 x 10^5 cells/well in RPMI-1640 supplemented with 10% FBS.
-
Compound Treatment: Add varying concentrations of the test compound to the wells. Include a vehicle control (DMSO).
-
Mitogen Stimulation: Add Concanavalin A to a final concentration of 5 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Carefully remove the supernatant.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
-
Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of inhibition for each concentration and determine the IC50 value.
Cytotoxicity Assay (MTT Assay)
This protocol describes the general methodology for evaluating the cytotoxic effects of a compound on cancer cell lines.
Objective: To determine the concentration at which a compound reduces the viability of a cancer cell line by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., B16, HepG2, MCF-7)
-
Appropriate cell culture medium (e.g., DMEM, MEM)
-
Fetal Bovine Serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (DMSO)
-
Test compound (e.g., this compound)
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at an appropriate density (e.g., 5 x 10^3 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Analysis: Measure the absorbance at a specific wavelength (typically between 490 and 570 nm) using a microplate reader. Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.[2][3][4][5][6]
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key biological pathways and experimental processes relevant to the activity of ophiobolin-type sesterterpenoids.
References
Benchmarking Maydispenoid A: A Comparative Guide to its Immunomodulatory Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Maydispenoid A, a novel immunosuppressive agent, against established immunomodulators: Cyclosporine A, Tacrolimus, and Prednisone. The information is compiled to facilitate an objective evaluation of this compound's potential in immunopharmacology and drug development.
Executive Summary
This compound, a sesterterpenoid isolated from the phytopathogenic fungus Bipolaris maydis, has demonstrated potent immunosuppressive properties in preclinical studies.[1] It effectively inhibits the proliferation of both T- and B-lymphocytes, key mediators of the adaptive immune response. This guide benchmarks its in vitro efficacy against the calcineurin inhibitors Cyclosporine A and Tacrolimus, and the corticosteroid Prednisone, providing available experimental data and outlining the methodologies for its assessment. While direct comparative studies are not yet available, this guide serves as a foundational resource for researchers interested in the further development of this promising compound.
Data Presentation
Table 1: In Vitro Immunosuppressive Activity of this compound
| Assay | Cell Type | Stimulant | IC50 (µM) | Source |
| Splenocyte Proliferation | Murine Splenocytes | anti-CD3/anti-CD28 mAbs | 5.28 | [1] |
| Splenocyte Proliferation | Murine Splenocytes | Lipopolysaccharide (LPS) | 7.25 | [1] |
Table 2: In Vitro Immunosuppressive Activity of Benchmark Immunomodulators
| Compound | Primary Mechanism of Action | Typical In Vitro Assay | Reported IC50 Range |
| Cyclosporine A | Calcineurin Inhibitor; inhibits IL-2 production and T-cell activation. | Mixed Lymphocyte Reaction (MLR), T-cell proliferation assays | nM to low µM range |
| Tacrolimus (FK506) | Calcineurin Inhibitor; inhibits IL-2 production and T-cell activation. | Mixed Lymphocyte Reaction (MLR), T-cell proliferation assays | Sub-nM to nM range |
| Prednisone (active form: Prednisolone) | Glucocorticoid Receptor Agonist; broad anti-inflammatory and immunosuppressive effects. | Varies; often assessed by inhibition of cytokine production or lymphocyte proliferation | nM to µM range |
Note: The IC50 values for benchmark drugs can vary significantly depending on the specific assay conditions, cell types, and stimuli used. The ranges provided are for general comparative purposes. Direct head-to-head studies are required for a precise comparison.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound's immunosuppressive activity.
Murine Splenocyte Proliferation Assay
This assay is a standard method to assess the effect of a compound on the proliferation of lymphocytes.
1. Cell Preparation:
- Spleens are aseptically harvested from mice (e.g., BALB/c).
- A single-cell suspension is prepared by mechanical dissociation of the spleens in a suitable medium (e.g., RPMI-1640).
- Red blood cells are lysed using a lysis buffer (e.g., ACK lysis buffer).
- The remaining splenocytes are washed, counted, and assessed for viability using a method like trypan blue exclusion.
2. Cell Culture and Treatment:
- Splenocytes are seeded in 96-well plates at a density of approximately 2 x 10^5 cells/well in complete RPMI-1640 medium supplemented with fetal bovine serum, antibiotics, and 2-mercaptoethanol.
- Cells are pre-incubated with various concentrations of this compound or a benchmark immunomodulator for a short period (e.g., 1-2 hours).
3. Stimulation:
- For T-cell proliferation: Cells are stimulated with a combination of anti-CD3 and anti-CD28 monoclonal antibodies (mAbs) (e.g., 1 µg/mL each).
- For B-cell proliferation: Cells are stimulated with lipopolysaccharide (LPS) (e.g., 10 µg/mL).
- Control wells include unstimulated cells (negative control) and stimulated cells without any test compound (positive control).
4. Proliferation Measurement:
- The plates are incubated for a period of 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
- Cell proliferation is quantified using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a proliferation assay based on the incorporation of a labeled nucleoside (e.g., BrdU).
- The absorbance is read using a microplate reader, and the percentage of inhibition is calculated relative to the positive control. The IC50 value is then determined from the dose-response curve.
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the known or putative signaling pathways affected by this compound and the benchmark immunomodulators.
Caption: T-Cell activation pathway and points of inhibition.
Caption: LPS-induced B-Cell activation and inhibition.
Caption: Experimental workflow for splenocyte proliferation assay.
Discussion and Future Directions
This compound demonstrates significant immunosuppressive activity by inhibiting both T-cell and B-cell proliferation in vitro.[1] Its potency, as indicated by its low micromolar IC50 values, suggests it is a promising candidate for further investigation.
The primary limitation in the current analysis is the lack of direct, head-to-head comparative studies of this compound with established immunosuppressants like Cyclosporine A, Tacrolimus, and Prednisone under identical experimental conditions. Such studies are crucial for accurately positioning this compound within the existing landscape of immunomodulatory therapies.
Furthermore, the precise molecular target and the specific signaling pathways modulated by this compound have not yet been elucidated. While it is known to inhibit proliferation, the upstream signaling events it disrupts are currently unknown. Future research should focus on:
-
Direct Comparative Studies: Performing in vitro and in vivo studies that directly compare the efficacy and potency of this compound with benchmark immunosuppressants.
-
Mechanism of Action Studies: Identifying the specific molecular target(s) of this compound. Investigating its effects on key signaling pathways involved in lymphocyte activation, such as the calcineurin-NFAT, NF-κB, and MAPK pathways, would provide critical insights.
-
In Vivo Efficacy and Safety: Evaluating the immunosuppressive effects of this compound in animal models of autoimmune disease and organ transplantation to determine its therapeutic potential and safety profile.
References
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Maydispenoid A
For Immediate Implementation: This document provides essential safety and logistical information for the proper disposal of Maydispenoid A, a potent immunosuppressive agent. Adherence to these procedures is critical for ensuring personnel safety and environmental protection. This guidance is intended for researchers, scientists, and drug development professionals actively engaged in laboratory work with this compound.
Given that this compound is a potent immunosuppressor intended for research use only, it must be handled as a hazardous chemical waste.[1] Standard laboratory disposal methods, such as drain disposal, are strictly prohibited. The procedures outlined below are based on established best practices for the management of potent, cytotoxic, and cytostatic compounds.[1][2][3][4]
Immediate Safety and Personal Protective Equipment (PPE)
Before beginning any disposal-related activities, it is imperative to wear appropriate Personal Protective Equipment (PPE) to prevent accidental exposure.[2][3]
| PPE Component | Specification | Rationale |
| Gloves | Two pairs of chemotherapy-grade, powder-free nitrile gloves. | Provides a barrier against skin contact. Double-gloving is recommended for handling potent compounds. |
| Lab Coat | Disposable, solid-front, back-closing gown with cuffed sleeves. | Protects the wearer's clothing and skin from contamination. |
| Eye Protection | Chemical splash goggles and a full-face shield. | Protects against splashes and aerosols that could come into contact with the eyes and face. |
| Respiratory | A NIOSH-approved respirator (e.g., N95 or higher) may be required depending on the form of the waste and institutional assessment. | Prevents inhalation of aerosolized particles, particularly when handling powders or creating solutions. |
Waste Segregation and Collection
Proper segregation of this compound waste at the point of generation is the first step in a compliant disposal process. All materials that have come into contact with this compound are considered contaminated and must be disposed of as hazardous waste.[5][6]
| Waste Type | Description | Collection Container |
| Solid Waste | Contaminated gloves, gowns, bench paper, pipette tips, vials, and other disposable labware. | Labeled, leak-proof, puncture-resistant container with a lid, clearly marked as "Hazardous Chemical Waste" and "this compound Waste". |
| Liquid Waste | Unused or expired solutions of this compound, as well as rinsate from cleaning contaminated glassware. | Labeled, sealed, and shatter-proof container, clearly marked as "Hazardous Chemical Waste" and "this compound Waste". |
| Sharps Waste | Needles, syringes, or any other sharp objects contaminated with this compound. | Labeled, puncture-proof sharps container specifically designated for cytotoxic/potent compound waste.[4][5] |
Step-by-Step Disposal Protocol
Objective: To safely collect, label, and prepare this compound waste for final disposal by a certified hazardous waste management service.
Methodology:
-
Preparation: Designate a specific area within the laboratory for waste collection. Ensure all necessary PPE and waste containers are readily available.
-
Solid Waste Collection:
-
At the end of each experiment or work session, carefully gather all contaminated solid waste.
-
Place these materials directly into the designated hazardous waste container.
-
Do not overfill the container.
-
-
Liquid Waste Collection:
-
Pour all liquid waste containing this compound into the designated liquid hazardous waste container.
-
Decontamination of Glassware: If glassware is to be reused, it must be decontaminated. Triple rinse the glassware with a suitable solvent (e.g., ethanol (B145695) or as determined by laboratory protocols). Collect all three rinses as hazardous liquid waste.[6]
-
-
Container Management:
-
Once a waste container is full, securely seal the lid.
-
Wipe the exterior of the container with a suitable decontaminating solution.
-
Ensure the hazardous waste label is complete and accurate, including the name of the chemical (this compound) and the date.
-
-
Storage and Disposal:
-
Store the sealed waste containers in a designated, secure, and well-ventilated area away from general laboratory traffic.
-
Arrange for pickup and final disposal through your institution's Environmental Health and Safety (EHS) office or a contracted hazardous waste disposal company.[7]
-
Disposal will typically be through high-temperature incineration.[4][6]
-
Emergency Procedures for Spills
In the event of a spill, immediately alert personnel in the area and follow your institution's established spill response protocol for potent compounds. A typical procedure involves:
-
Evacuating and securing the area.
-
Donning appropriate PPE.
-
Using a spill kit specifically designed for cytotoxic or hazardous chemicals to absorb and contain the spill.
-
Collecting all cleanup materials as hazardous waste.
Disposal Workflow for this compound
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. trikonclinicalwaste.co.uk [trikonclinicalwaste.co.uk]
- 2. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. worksafe.qld.gov.au [worksafe.qld.gov.au]
- 4. sharpsmart.co.uk [sharpsmart.co.uk]
- 5. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. research-compliance.umich.edu [research-compliance.umich.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
